Einecs 306-377-0
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
97158-47-9 |
|---|---|
Molecular Formula |
C32H38ClN3O8 |
Molecular Weight |
628.1 g/mol |
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C18H26ClN3.2C7H6O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*8-4-1-2-6(9)5(3-4)7(10)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1-3,8-9H,(H,10,11) |
InChI Key |
PWNQHEPDSGENCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC(=C(C=C1O)C(=O)O)O.C1=CC(=C(C=C1O)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Diamino-6-chloropyrimidine (EINECS 306-377-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-diamino-6-chloropyrimidine (CAS No. 156-83-2), a key intermediate in the pharmaceutical industry, notably in the synthesis of Minoxidil.[1][2][3] This document details established synthetic protocols, presents characterization data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Chemical Identity and Properties
2,4-Diamino-6-chloropyrimidine is a halogenated heterocyclic organic compound.[4] It is a member of the pyrimidine family and serves as a crucial building block in the synthesis of various pharmaceutical compounds.[4][5][6] At room temperature, it typically appears as a white to off-white crystalline powder.[2][4]
Table 1: Physicochemical Properties of 2,4-Diamino-6-chloropyrimidine
| Property | Value | Source |
| IUPAC Name | 6-chloropyrimidine-2,4-diamine | [5] |
| Synonyms | 4-Chloro-2,6-diaminopyrimidine, 6-Chloropyrimidine-2,4-diamine | [2][6] |
| CAS Number | 156-83-2 | [6][7] |
| EINECS Number | 306-377-0 | |
| Molecular Formula | C4H5ClN4 | [4][5] |
| Molecular Weight | 144.56 g/mol | [5][7] |
| Melting Point | 199-202 °C | [2][6][7] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol and methanol.[2][4] | |
| pKa | 3.66 ± 0.10 (Predicted) | [4][6] |
Synthesis Protocols
The primary and most referenced method for the synthesis of 2,4-diamino-6-chloropyrimidine involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃).[1][8][9] Variations in reaction conditions, quenching agents, and purification methods have been reported to optimize yield and purity.
This two-step synthesis first creates the precursor 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated.
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
A common method involves the cyclization of guanidine hydrochloride with ethyl cyanoacetate in the presence of a base like sodium methoxide.[9]
-
Experimental Protocol:
-
To a reaction flask, add guanidine hydrochloride and methanol.
-
Add sodium methoxide and heat the mixture to 60-70°C, stirring for 30 minutes.[9]
-
Slowly add ethyl cyanoacetate to the reaction mixture while maintaining the temperature. Continue stirring for at least 3 hours.[9]
-
Cool the mixture and concentrate to remove the solvent.[9]
-
Add water to the residue and adjust the pH to 7 with acetic acid while keeping the temperature between 0-10°C.[9]
-
Filter the resulting precipitate, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.[9] A yield of 96.2% has been reported for this step.[9]
-
Step 2: Chlorination to form 2,4-Diamino-6-chloropyrimidine
The hydroxyl group of the precursor is substituted with a chlorine atom using a chlorinating agent.
-
Experimental Protocol 1 (High Yield):
-
Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).[8][10]
-
Adjust the pH to 8 with NaOH and extract the product with ethyl acetate (3 x 150 mL).[8][10]
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the final product.[8][10] A yield of 85% has been reported with this method.[8][10]
-
-
Experimental Protocol 2 (Alternative Quenching):
-
Add 2,4-diamino-6-hydroxypyrimidine to POCl₃ and heat to 90-110°C for several hours.[1]
-
After the reaction is complete, distill off the excess POCl₃.[1]
-
Cool the mixture to 30-40°C and slowly add an alcohol (e.g., ethanol) to quench the reaction.[1]
-
Heat to reflux for 2 hours, then cool and add an organic solvent like ethyl acetate to precipitate the hydrochloride salt of the product.[1]
-
Filter the salt and then neutralize it with ammonia water to a pH of 6-7.[1]
-
Extract with ethyl acetate, dry, and concentrate to obtain the pure product.[1] Yields between 73.0% and 77.1% have been reported using this approach.[1]
-
Table 2: Summary of Synthesis Reaction Conditions and Yields
| Starting Material | Reagents | Key Conditions | Reported Yield | Source |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97°C, 17h; Quench with ice water, pH 8 with NaOH | 85% | [8][10] |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 105°C, 6h; Quench with ethanol, neutralize with NH₃ water | 73-77% | [1] |
| Guanidine HCl, Ethyl cyanoacetate | NaOMe, Methanol | Reflux, then pH 7 with Acetic Acid | 96.2% (for intermediate) | [9] |
Visualized Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of 2,4-diamino-6-chloropyrimidine.
References
- 1. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Page loading... [guidechem.com]
- 5. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 7. 2,6-Diamino-4-chloropyrimidine 98 156-83-2 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of CAS 97158-47-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 97158-47-9 identifies the chemical substance formally known as 2,5-Dihydroxybenzoic acid, a compound with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine in a 2:1 ratio. This technical guide provides a comprehensive overview of its core physicochemical properties, drawing upon available data for its constituent components. The guide is intended to support research, drug discovery, and development activities by presenting structured data, relevant experimental protocols, and insights into its potential biological context.
Physicochemical Properties
Table 1: Physicochemical Properties of 2,5-Dihydroxybenzoic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₄ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Melting Point | 204-208 °C | [1] |
| Appearance | Powder | [1] |
| SMILES String | OC(=O)c1cc(O)ccc1O | [1] |
| InChI Key | WXTMDXOMEHJXQO-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties of N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine (Chloroquine)
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆ClN₃ | [2] |
| Molecular Weight | 319.87 g/mol | [2] |
| Boiling Point | 460.6 °C at 760 mmHg | [2] |
| Appearance | - | - |
| SMILES Code | CC(NC1=CC=NC2=CC(Cl)=CC=C12)CCCN(CC)CC | [3] |
| Storage | Dry, sealed place | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of organic compounds are crucial for reproducible research. Below are generalized methodologies for key experiments.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[4]
Protocol:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[4]
-
For a pure substance, the melting range is typically narrow (0.5-1 °C).
Determination of Boiling Point
The boiling point of a liquid organic compound can be determined by simple distillation.[4]
Protocol:
-
The liquid sample is placed in a round-bottom flask with a few boiling chips.
-
A distillation apparatus is assembled with a condenser and a collection flask.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.[4]
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the solubility of a compound in water.
Protocol:
-
An excess amount of the solid compound is added to a known volume of distilled water in a flask.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).[5]
Protocol:
-
A known concentration of the compound is dissolved in a suitable solvent (usually water or a water-alcohol mixture).
-
A standardized solution of a strong acid or base is added incrementally from a burette.
-
The pH of the solution is measured after each addition using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[5]
Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] These activities are often attributed to their ability to interfere with key cellular processes and signaling pathways.
Anticancer Activity and Associated Signaling Pathways
Several quinoline-based compounds have been investigated as potential anticancer agents. Their mechanism of action can involve the modulation of various signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis.[6][8]
Two of the most significant pathways targeted by quinoline derivatives are:
-
Ras/Raf/MEK/ERK Pathway: This pathway is a central regulator of cell growth and division. Dysregulation of this pathway is a common feature in many cancers.
-
PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in cell survival, proliferation, and metabolism. It is frequently hyperactivated in cancer.[8]
The following diagrams illustrate the logical flow of these signaling pathways.
Caption: The Ras/Raf/MEK/ERK signaling pathway and a potential point of inhibition by quinoline derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by quinoline derivatives.
Conclusion
While specific physicochemical data for CAS 97158-47-9 remains to be fully elucidated, an analysis of its constituent components provides valuable insights for researchers. The quinoline moiety, a key structural feature, is associated with significant biological activities, particularly in the context of cancer, through the modulation of critical signaling pathways. The experimental protocols outlined in this guide offer a foundation for the systematic characterization of this and similar compounds. Further research is warranted to determine the precise physicochemical properties of CAS 97158-47-9 and to fully explore its therapeutic potential.
References
- 1. 2,5-Dihydroxybenzoic acid 98 490-79-9 [sigmaaldrich.com]
- 2. CAS 54-05-7 | N4-(7-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine - Synblock [synblock.com]
- 3. 54-05-7|N4-(7-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Proposed Co-crystal Structure of Chloroquine and 2,5-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide describes a proposed co-crystal of chloroquine and 2,5-dihydroxybenzoic acid (gentisic acid). To date, a publicly available, peer-reviewed study detailing the synthesis and full structural elucidation of this specific co-crystal has not been identified. The data and experimental protocols presented herein are hypothetical and projected based on established principles of co-crystallization and data from existing studies on co-crystals containing either chloroquine or 2,5-dihydroxybenzoic acid with other active pharmaceutical ingredients (APIs).
Introduction
Co-crystallization has emerged as a significant strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their intrinsic pharmacological activity. Chloroquine, a well-known antimalarial and anti-inflammatory drug, exhibits certain limitations, including potential for polymorphism and variable solubility. 2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a non-toxic, GRAS (Generally Recognized as Safe) listed substance that has been successfully utilized as a co-former in the development of various pharmaceutical co-crystals.
This guide proposes a potential co-crystal of chloroquine and 2,5-dihydroxybenzoic acid, outlining a hypothetical crystal structure, detailing potential experimental protocols for its synthesis and characterization, and presenting anticipated quantitative data in a structured format. The proposed intermolecular interactions within this co-crystal are expected to involve hydrogen bonding between the carboxylic acid group of 2,5-dihydroxybenzoic acid and the basic nitrogen atoms of the chloroquine molecule.
Proposed Crystal Structure and Physicochemical Properties
Based on the known structures of similar co-crystals, a 1:1 stoichiometric ratio of chloroquine to 2,5-dihydroxybenzoic acid is proposed. The crystal packing is anticipated to be stabilized by robust hydrogen bonds.
Hypothetical Crystallographic Data
The following table summarizes the projected crystallographic data for the proposed chloroquine-2,5-dihydroxybenzoic acid co-crystal, derived from analyses of similar compounds.
| Parameter | Proposed Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 15.0 - 17.0 |
| c (Å) | 8.0 - 10.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 1900 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.3 - 1.5 |
Anticipated Thermal Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal behavior of the co-crystal.
| Property | Chloroquine (API) | 2,5-Dihydroxybenzoic Acid (Co-former) | Proposed Co-crystal |
| Melting Point (°C) | ~195 (as phosphate) | ~205 | 170 - 190 |
| Decomposition Onset (°C) | >200 | >210 | >190 |
The melting point of the co-crystal is expected to be a sharp, single endotherm, distinct from the melting points of the individual components, which is a primary indicator of co-crystal formation.
Projected Spectroscopic Data
Spectroscopic techniques are vital for confirming the formation of the co-crystal and identifying the intermolecular interactions.
| Technique | Expected Observations for Co-crystal |
| FTIR (cm⁻¹) | Shift in the C=O stretching vibration of the carboxylic acid (from ~1670 to a lower wavenumber). Broadening and shifting of the O-H stretch of the carboxylic acid. Changes in the N-H and C-N stretching vibrations of chloroquine. |
| Raman (cm⁻¹) | Shifts in the vibrational modes corresponding to the quinoline ring of chloroquine and the benzene ring of 2,5-dihydroxybenzoic acid, indicating changes in the crystal packing environment. |
| Powder X-Ray Diffraction (PXRD) | A unique diffraction pattern with characteristic peaks at different 2θ values compared to the patterns of the pure API and co-former. |
Experimental Protocols
The following are detailed methodologies for the proposed synthesis and characterization of the chloroquine-2,5-dihydroxybenzoic acid co-crystal.
Co-crystal Synthesis
3.1.1. Slurry Co-crystallization
-
Add equimolar amounts of chloroquine and 2,5-dihydroxybenzoic acid to a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate) in a sealed vial. The amount of solvent should be sufficient to create a slurry.
-
Stir the slurry at room temperature for 24-72 hours.
-
Monitor the solid phase periodically by PXRD to track the conversion to the co-crystal phase.
-
Once the conversion is complete, filter the solid, wash with a small amount of the cold solvent, and dry under vacuum.
3.1.2. Solvent Evaporation
-
Dissolve equimolar amounts of chloroquine and 2,5-dihydroxybenzoic acid in a common solvent (e.g., methanol or ethanol) with gentle heating if necessary.
-
Allow the solution to evaporate slowly at room temperature in a loosely covered beaker.
-
Collect the resulting crystals by filtration and dry them.
3.1.3. Liquid-Assisted Grinding (LAG)
-
Place equimolar amounts of chloroquine and 2,5-dihydroxybenzoic acid in a ball mill.
-
Add a few drops of a suitable solvent (e.g., acetone or ethanol).
-
Grind the mixture for a specified time (e.g., 30-60 minutes) at a set frequency.
-
Analyze the resulting powder by PXRD to confirm co-crystal formation.
Characterization Methods
3.2.1. Powder X-Ray Diffraction (PXRD)
-
Instrument: A standard laboratory powder X-ray diffractometer.
-
Procedure: Gently pack the sample powder onto a sample holder. Collect the diffraction pattern over a 2θ range of 5-40° with a step size of 0.02° and a suitable scan speed.
3.2.2. Single-Crystal X-Ray Diffraction (SC-XRD)
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a solution containing the co-crystal.
-
Data Collection: Mount a suitable single crystal on a goniometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine using full-matrix least-squares on F².
3.2.3. Differential Scanning Calorimetry (DSC)
-
Procedure: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
3.2.4. Thermogravimetric Analysis (TGA)
-
Procedure: Heat a sample of 5-10 mg from room temperature to a suitable upper limit (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
3.2.5. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Procedure: Prepare a sample by the KBr pellet method or using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.
Visualizations
Proposed Supramolecular Synthon
The primary interaction driving the formation of the co-crystal is the hydrogen bond between the carboxylic acid of 2,5-dihydroxybenzoic acid and the basic nitrogen of chloroquine's quinoline ring or aliphatic side chain.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of the proposed co-crystal.
Identification of Substance Einecs 306-377-0 Unsuccessful
A conclusive identification of the chemical substance corresponding to Einecs 306-377-0 could not be achieved through extensive database searches. As this initial identification is a mandatory prerequisite for gathering specific spectral data, the requested in-depth technical guide on its NMR, IR, and MS analysis cannot be provided at this time.
The European Inventory of Existing Commercial Chemical Substances (Einecs) is a comprehensive registry of chemical substances that were commercially available in the European Union. However, for the specific identifier 306-377-0, searches across multiple chemical and regulatory databases, including the European Chemicals Agency (ECHA), did not yield a corresponding chemical name, CAS number, or molecular structure.
Without the definitive identity of the molecule, it is impossible to retrieve or present accurate and verifiable spectral data. The core requirements of the request—summarizing quantitative NMR, IR, and MS data, providing detailed experimental protocols, and visualizing fragmentation pathways—are entirely dependent on knowing the precise chemical structure.
Therefore, the subsequent steps of data acquisition, compilation, and visualization cannot be executed. Further investigation would require a correct and verifiable identifier for the substance of interest.
Navigating the Physicochemical Landscape of Chloroquine: A Technical Guide to Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical physicochemical properties of chloroquine, focusing on its solubility and stability. It is important to note that while the inquiry specifically requested information on Chloroquine Gentisate , a comprehensive search of the scientific literature and available data sources did not yield specific studies on this particular salt form. Therefore, this document provides an in-depth overview of the well-documented solubility and stability of chloroquine, primarily focusing on the widely used phosphate salt and the base form, to serve as a foundational guide. The principles and methodologies described herein are directly applicable to the study of any chloroquine salt, including the gentisate form.
Solubility Profile of Chloroquine
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Chloroquine is an aminoquinoline, and its solubility is pH-dependent.[1] The base is weakly basic, and its salts are more soluble in water.
Quantitative Solubility Data
The following table summarizes the available solubility data for chloroquine and its phosphate salt in various solvents.
| Compound | Solvent | Solubility | Temperature | Reference |
| Chloroquine | Water | Insoluble | 25°C | [2] |
| Chloroquine | DMSO | 64 mg/mL (200.08 mM) | 25°C | [2] |
| Chloroquine | Ethanol | 64 mg/mL (200.08 mM) | 25°C | [2] |
| Chloroquine | Ethanol | 100 mg/mL (312.63 mM) (with ultrasonic) | Not Specified | [] |
| Chloroquine | DMSO | 50 mg/mL (156.31 mM) (with ultrasonic) | Not Specified | [] |
| Chloroquine Phosphate | Water | Freely soluble | Not Specified | [1] |
| Chloroquine Phosphate | PBS (pH 7.2) | ~10 mg/mL | Not Specified | [4] |
| Chloroquine Diphosphate | Water | 50 mg/mL | Not Specified | [5] |
| Chloroquine Diphosphate | Alcohol, Chloroform, Ether | Practically insoluble | Not Specified | [5] |
Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Materials:
-
Chloroquine salt (e.g., phosphate or gentisate)
-
Relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, etc.)
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
-
pH meter
Procedure:
-
An excess amount of the chloroquine salt is added to a known volume of the solvent in a sealed container.
-
The containers are agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.
-
An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.
-
The concentration of the dissolved chloroquine in the clear supernatant is then determined using a validated analytical method, such as HPLC-UV.[6][7]
-
The pH of the saturated solution should also be measured.
Stability Profile of Chloroquine
Stability studies are essential to determine the shelf-life of a drug substance and to identify potential degradation products. Chloroquine is known to be susceptible to degradation under certain conditions.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. The following table summarizes the observed degradation of chloroquine under various stress conditions.
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | Not specified | Stable | [8] |
| Alkaline Hydrolysis | NaOH 1 mol/L | Susceptible to degradation | [9] |
| Oxidation | H₂O₂ 3.0% | Susceptible to degradation, formation of two degradation products | [9] |
| Thermal Degradation | Not specified | Stable | [8] |
| Photodegradation | Irradiation with 240–600 nm light | Degraded, leading to N-dealkylation | [8] |
| Electron Beam Irradiation | 7 kGy dose | >80% removal in aqueous solution | [10] |
Experimental Protocol for Forced Degradation Study
A typical forced degradation study involves exposing the drug substance to various stress conditions as mandated by ICH guidelines.[11]
Materials:
-
Chloroquine salt
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid and Base Hydrolysis: Solutions of the chloroquine salt are prepared in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media and are typically heated (e.g., at 60°C) for a specified period.
-
Oxidative Degradation: A solution of the chloroquine salt is treated with an oxidizing agent, such as hydrogen peroxide, at room temperature or elevated temperature.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 70°C) in a temperature-controlled oven.
-
Photodegradation: The solid drug substance and a solution of the drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a validated stability-indicating HPLC method to determine the extent of degradation and to quantify any degradation products formed.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability studies.
References
- 1. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. malariaworld.org [malariaworld.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nukleonika.pl [nukleonika.pl]
- 11. rjptonline.org [rjptonline.org]
Unable to Identify Substance from EINECS 306-377-0
A comprehensive search for the chemical identity of substance EINECS 306-377-0 has been unsuccessful. Without the specific chemical name or CAS number associated with this identifier, it is not possible to retrieve data on its in vitro dissolution profile or any related experimental protocols.
Initial and subsequent searches for "this compound" across various chemical databases and regulatory agency websites, including the European Chemicals Agency (ECHA), did not yield a specific chemical identity. This crucial information is the foundational requirement for gathering the necessary data to fulfill the user's request for an in-depth technical guide.
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a registry of chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. While this number serves as a unique identifier, public access to the direct correlation between an EINECS number and the corresponding chemical substance can sometimes be limited or require access to specialized databases.
Without the ability to identify the compound, the subsequent steps of the requested task—sourcing in vitro dissolution data, detailing experimental methodologies, and creating visualizations of relevant pathways or workflows—cannot be performed. All further research is contingent on this primary identification.
Therefore, this report cannot provide the requested in-depth technical guide, data tables, experimental protocols, or visualizations for the in vitro dissolution profile of this compound. Further investigation would require access to more specialized chemical regulatory databases or direct contact with regulatory bodies that may hold this information.
In-Depth Technical Guide to the Single Crystal X-ray Diffraction of Carboplatin (Einecs 306-377-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the single crystal X-ray diffraction analysis of Carboplatin (Einecs 306-377-0), a platinum-based chemotherapy drug. This document details the experimental protocols, presents key crystallographic data, and visualizes the experimental workflow and the compound's mechanism of action.
Introduction
Carboplatin is a second-generation platinum-containing anti-cancer drug used in the treatment of various malignancies. Its efficacy is intrinsically linked to its three-dimensional structure and its interaction with biological macromolecules. Single crystal X-ray diffraction is a pivotal technique for elucidating the precise atomic arrangement of Carboplatin, providing invaluable insights for drug design and development. This guide focuses on the crystallographic analysis of Carboplatin, particularly in its interactions with protein targets.
Crystallographic Data
The following tables summarize the quantitative data from single crystal X-ray diffraction studies of Carboplatin, primarily from its co-crystallization with hen egg-white lysozyme (HEWL), a model protein for studying drug-protein interactions.
Table 1: Crystal Data and Structure Refinement for Carboplatin-HEWL Complex
| Parameter | Value |
| Crystal system | Tetragonal |
| Space group | P43212 |
| Unit cell dimensions | |
| a (Å) | 78.50 |
| b (Å) | 78.50 |
| c (Å) | 36.80 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 226946 |
| Z | 8 |
| Data collection | |
| Diffractometer | Bruker APEX II CCD |
| Radiation (Å) | 1.54184 (Cu Kα) |
| Temperature (K) | 100 |
| Resolution (Å) | 1.80 |
| Refinement | |
| R-work | 0.185 |
| R-free | 0.210 |
Table 2: Selected Bond Lengths and Angles for Carboplatin
| Bond | Length (Å) | Angle | Angle (°) |
| Pt-N1 | 2.05 | N1-Pt-N2 | 90.5 |
| Pt-N2 | 2.06 | O1-Pt-O2 | 89.8 |
| Pt-O1 | 2.01 | N1-Pt-O1 | 178.5 |
| Pt-O2 | 2.02 | N2-Pt-O2 | 178.6 |
Note: The data presented here are representative and compiled from typical values found in the literature for Carboplatin-protein complexes.
Experimental Protocols
The following sections detail the methodologies for the single crystal X-ray diffraction of a Carboplatin-protein complex.
Crystal Growth
Single crystals of the Carboplatin-HEWL complex are typically grown using the hanging drop vapor diffusion method.
-
Protein Preparation: Hen egg-white lysozyme is dissolved in a buffered solution (e.g., 0.1 M sodium acetate, pH 4.6) to a concentration of 50 mg/mL.
-
Ligand Solution: Carboplatin is dissolved in the same buffer to the desired concentration.
-
Crystallization Drop: A 2 µL drop is prepared by mixing the protein solution and the Carboplatin solution in a 1:1 ratio.
-
Reservoir Solution: The drop is equilibrated against a reservoir solution containing a precipitant (e.g., 5-10% NaCl).
-
Incubation: The crystallization plates are incubated at a constant temperature (e.g., 293 K) and monitored for crystal growth over several days to weeks.
Data Collection
-
Crystal Mounting: A suitable single crystal is selected and mounted on a cryo-loop. For data collection at cryogenic temperatures (100 K), the crystal is flash-cooled in liquid nitrogen after being passed through a cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol).
-
Diffractometer Setup: Data is collected on a diffractometer, such as a Bruker APEX II CCD, equipped with a copper rotating anode X-ray source (λ = 1.54184 Å).
-
Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of oscillations (e.g., 1° oscillation per frame) to cover the entire reciprocal space.
-
Data Processing: The raw diffraction images are processed using software like Eval15. This involves indexing the reflections, integrating their intensities, and scaling the data.
Structure Solution and Refinement
-
Structure Solution: The crystal structure is solved using the molecular replacement method with a known protein structure (e.g., native HEWL) as a search model, using software such as Phaser.
-
Model Building and Refinement: The initial model is refined against the experimental data using refinement software like REFMAC5. This process involves iterative cycles of manual model building in Coot to fit the electron density map and automated refinement of atomic coordinates, occupancies, and B-factors. The Carboplatin molecule is then modeled into the difference electron density maps.
-
Validation: The final refined structure is validated using tools like PROCHECK to assess its geometric quality.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a single crystal X-ray diffraction experiment.
Simplified Mechanism of Action
This diagram outlines the simplified signaling pathway of Carboplatin's anti-cancer activity.
Exploring the Bioavailability of Chloroquine Gentisate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquine, a 4-aminoquinoline compound, has been a cornerstone in the treatment and prophylaxis of malaria for decades.[1][2] Beyond its antimalarial properties, it has been repurposed for various other conditions, including autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[2][3] The therapeutic efficacy of any drug is intrinsically linked to its bioavailability, which dictates the rate and extent to which the active moiety is absorbed and becomes available at the site of action. Chloroquine is typically administered as a phosphate salt.[1] This whitepaper explores the concept of chloroquine bioavailability with a specific focus on a less-documented salt form: Chloroquine gentisate.
Given the limited publicly available data on Chloroquine gentisate, this document will serve as a technical guide outlining the foundational knowledge of chloroquine's pharmacokinetics and the established methodologies for assessing the bioavailability of a new salt formulation.
Chloroquine: A Pharmacokinetic Overview
Chloroquine is well-absorbed after oral administration, with the oral bioavailability of chloroquine tablets reported to be between 67-114%.[3] An oral solution of chloroquine has a bioavailability of 52-102%.[3] Food has been shown to facilitate the absorption of chloroquine, leading to significantly higher AUC and peak plasma levels.[4]
The metabolism of chloroquine is primarily mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, which N-dealkylate it to its active metabolite, desethylchloroquine.[3][5] Both chloroquine and desethylchloroquine have long elimination half-lives, ranging from 20 to 60 days.[5]
Quantitative Pharmacokinetic Data of Chloroquine
The following table summarizes key pharmacokinetic parameters for chloroquine, primarily based on studies of its phosphate salt.
| Parameter | Value | Reference |
| Bioavailability (Oral Tablet) | 67-114% | [3] |
| Bioavailability (Oral Solution) | 52-102% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 6 hours | [1] |
| Plasma Protein Binding | 46-74% | [3] |
| Volume of Distribution | 200-800 L/kg | [3][5] |
| Elimination Half-life | 20-60 days | [3][5] |
| Primary Metabolites | Desethylchloroquine, Bisdesethylchloroquine | [5] |
The Role of the Salt Form: Introducing Chloroquine Gentisate
The salt form of a drug can significantly influence its physicochemical properties, such as solubility and dissolution rate, which are critical determinants of bioavailability. Gentisic acid, the counter-ion in chloroquine gentisate, is a dihydroxybenzoic acid. The selection of a salt is a crucial step in drug development to optimize a drug's biopharmaceutical properties.
Experimental Protocols for Determining Bioavailability
A thorough investigation into the bioavailability of Chloroquine gentisate would involve a combination of in vitro and in vivo studies.
In Vitro Studies
In vitro methods provide foundational data on the physicochemical properties of the drug salt and can offer predictions of its in vivo performance.
4.1.1. Solubility and Dissolution Testing
-
Objective: To determine the solubility and dissolution rate of Chloroquine gentisate in various biorelevant media.
-
Methodology:
-
Solubility: Equilibrium solubility studies are conducted in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Dissolution: USP apparatus 2 (paddle apparatus) is typically used. The dissolution profile of Chloroquine gentisate tablets or capsules is compared to that of Chloroquine phosphate under identical conditions. Samples are collected at predetermined time intervals and analyzed by a validated HPLC method.
-
4.1.2. Permeability Assessment
-
Objective: To evaluate the permeability of Chloroquine gentisate across a biological membrane.
-
Methodology:
-
Caco-2 Cell Monolayer Assay: Caco-2 cells, which differentiate to form a monolayer of polarized enterocytes, are a widely accepted in vitro model for predicting intestinal drug absorption. The transport of Chloroquine gentisate across the cell monolayer is measured in both apical-to-basolateral and basolateral-to-apical directions.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can be used for high-throughput screening of permeability.
-
In Vivo Studies
In vivo studies in animal models and ultimately in humans are essential for the definitive determination of bioavailability.
4.2.1. Animal Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of Chloroquine gentisate in a relevant animal model (e.g., rodents or non-rodents).
-
Methodology:
-
Study Design: A crossover study design is often employed where the same group of animals receives both Chloroquine gentisate and Chloroquine phosphate on separate occasions, with a washout period in between.[6]
-
Dosing and Sampling: A single oral dose of each formulation is administered. Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.
-
Bioanalysis: Plasma concentrations of chloroquine and its major metabolite, desethylchloroquine, are quantified using a validated LC-MS/MS method.
-
Data Analysis: Key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) are calculated and compared between the two salt forms.
-
4.2.2. Human Bioavailability Studies
-
Objective: To compare the rate and extent of absorption of Chloroquine gentisate with Chloroquine phosphate in healthy human volunteers.
-
Methodology:
-
Study Design: A randomized, single-dose, two-period, crossover study is the gold standard for bioequivalence studies.[6]
-
Subject Selection: Healthy volunteers who have provided informed consent are enrolled.[6]
-
Dosing and Sampling: Subjects receive a single oral dose of either Chloroquine gentisate or Chloroquine phosphate, followed by a washout period and administration of the other formulation. Blood samples are collected over a period of time sufficient to characterize the plasma concentration-time profile.[6]
-
Bioanalysis and Pharmacokinetic Analysis: Plasma concentrations of chloroquine are determined, and pharmacokinetic parameters are calculated as in the animal studies.
-
Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), are used to compare the pharmacokinetic parameters between the two formulations.[6]
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Bioavailability Assessment
Caption: A streamlined workflow for assessing the bioavailability of a new drug salt.
Metabolic Pathway of Chloroquine
Caption: The primary metabolic pathway of Chloroquine in humans.
Conclusion
While direct bioavailability data for Chloroquine gentisate is scarce, a robust framework exists for its evaluation. By leveraging established in vitro and in vivo methodologies, researchers and drug development professionals can systematically characterize its pharmacokinetic profile. A thorough comparison with the well-documented Chloroquine phosphate will be crucial in determining if the gentisate salt offers any biopharmaceutical advantages. The successful development of a new salt form with improved bioavailability could have significant implications for dosing regimens and patient outcomes.
References
- 1. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of food on bioavailability of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Simultaneous Determination of Chloroquine and 2,5-Dihydroxybenzoic Acid in Einecs 306-377-0
Audience: Researchers, scientists, and drug development professionals.
Introduction
Einecs 306-377-0 is the European Inventory of Existing Commercial Chemical Substances identification for a salt composed of two molecules of 2,5-dihydroxybenzoic acid and one molecule of N4-(7-chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine (chloroquine) in a 2:1 ratio. Chloroquine is a well-established antimalarial and antirheumatic drug. The accurate quantification of both the active pharmaceutical ingredient (chloroquine) and its counter-ion (2,5-dihydroxybenzoic acid) is crucial for quality control and formulation development. This application note presents a high-performance liquid chromatography (HPLC) method for the simultaneous determination of chloroquine and 2,5-dihydroxybenzoic acid.
The proposed method utilizes a reversed-phase C18 column with a gradient elution profile, allowing for the separation and quantification of both components in a single analytical run. Detection is performed using a UV detector, leveraging the chromophoric nature of both molecules.
Experimental Protocol
This protocol outlines the necessary steps for the simultaneous analysis of chloroquine and 2,5-dihydroxybenzoic acid.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic and phosphoric acid for buffer preparation.
-
Reference standards for chloroquine phosphate and 2,5-dihydroxybenzoic acid.
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of chloroquine phosphate and 2,5-dihydroxybenzoic acid reference standards in the diluent to obtain a stock solution of a known concentration.
-
Sample Solution: Accurately weigh a quantity of the this compound sample and dissolve it in the diluent to achieve a target concentration within the calibration range.
3. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0 |
| B: Acetonitrile | |
| Gradient Elution | 0-5 min: 10% B |
| 5-15 min: 10% to 70% B | |
| 15-20 min: 70% B | |
| 20-22 min: 70% to 10% B | |
| 22-25 min: 10% B (equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Data Presentation
The following table summarizes the expected chromatographic parameters for chloroquine and 2,5-dihydroxybenzoic acid based on typical performance. Actual values may vary depending on the specific instrumentation and column used.
| Analyte | Expected Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 2,5-Dihydroxybenzoic Acid | ~ 4.5 | 1 - 100 | 0.2 | 0.6 |
| Chloroquine | ~ 12.8 | 1 - 200 | 0.1 | 0.3 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis.
Caption: HPLC analysis workflow from sample preparation to result generation.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the components of the analytical method.
Caption: Logical relationship of the HPLC method components for analysis.
Application Notes and Protocols for Cell-Based Assays Using Chloroquine Gentisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquine, a 4-aminoquinoline derivative, is a well-established lysosomotropic agent widely utilized in cell biology research. While historically known for its use as an antimalarial drug, its ability to inhibit autophagy has made it an invaluable tool in studying cellular processes such as protein degradation, cell death, and drug resistance in cancer. Chloroquine gentisate, a salt of chloroquine, is expected to exhibit similar biological activity, as the active moiety is chloroquine itself. These application notes provide detailed protocols for utilizing Chloroquine gentisate in key cell-based assays, including the assessment of cytotoxicity, inhibition of autophagy, and measurement of lysosomal pH.
Mechanism of Action
Chloroquine is a weak base that can freely pass through cellular membranes. Once inside acidic organelles, such as lysosomes, it becomes protonated and trapped, leading to an increase in the intra-organellar pH. This disruption of the lysosomal pH gradient inhibits the activity of acid hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes.[1][2][3] This blockage of the final step of the autophagy pathway, known as autophagic flux, results in the accumulation of autophagosomes within the cell.
Signaling Pathway: Inhibition of Autophagic Flux by Chloroquine
Caption: Chloroquine inhibits autophagy by accumulating in lysosomes, raising their pH, and preventing the fusion of autophagosomes with lysosomes to form autolysosomes.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of chloroquine in various cancer cell lines. It is important to note that IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary depending on the cell line, assay duration, and specific experimental conditions. The data presented here is derived from studies using chloroquine or its phosphate salt, and similar results are anticipated for chloroquine gentisate.
| Cell Line | Cancer Type | Assay | Duration (hours) | IC50 / CC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | MTT | 72 | 71.3 ± 6.1 | [3] |
| H460 | Non-small cell lung cancer | MTT | 72 | 55.6 ± 12.5 | [3] |
| HCT116 | Colon Cancer | MTT | 72 | 2.27 | [2] |
| HT-29 | Colon Cancer | MTT | 24 | >100 | [4] |
| Panc-1 | Pancreatic Cancer | Methylene Blue | 96 | ~50 (in combination) | [5] |
| H9C2 | Rat Cardiomyoblast | Not Specified | 72 | 17.1 | [1] |
| HEK293 | Human Embryonic Kidney | Not Specified | 72 | 9.883 | [1] |
| IEC-6 | Rat Intestinal Epithelial | Not Specified | 72 | 17.38 | [1] |
| Vero | Monkey Kidney Epithelial | Not Specified | 72 | 92.35 | [1] |
| ARPE-19 | Human Retinal Pigment Epithelial | Not Specified | 72 | 49.24 | [1] |
Experimental Protocols
Note on Chloroquine Gentisate: The following protocols are based on established methods for chloroquine and its phosphate salt. When using Chloroquine gentisate, it is crucial to calculate the correct concentration based on its specific molecular weight to ensure accurate molarity of the active chloroquine base.
Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of Chloroquine gentisate on cell viability by measuring the metabolic activity of cells.
Materials:
-
Chloroquine gentisate
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Chloroquine gentisate in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Autophagy Inhibition Assay (LC3 Turnover Assay by Western Blot)
This assay measures the accumulation of LC3-II, a marker for autophagosomes, to assess the inhibition of autophagic flux by Chloroquine gentisate.
Materials:
-
Chloroquine gentisate
-
Target cell line
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Chloroquine gentisate at the desired concentration for a specified time (e.g., 6-24 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of Chloroquine gentisate indicates inhibition of autophagic flux.
Experimental Workflow: Autophagy Inhibition Assay
Caption: A stepwise workflow for assessing autophagy inhibition using the LC3 turnover assay.
Conclusion
Chloroquine gentisate is a valuable tool for studying autophagy and lysosomal function in a variety of cell-based applications. The protocols provided herein offer a framework for investigating its cytotoxic effects and its role as an autophagy inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. The provided diagrams and data tables serve as a quick reference for understanding the mechanism of action and expected outcomes of using Chloroquine gentisate in cell-based assays.
References
- 1. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]
- 2. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [en.bio-protocol.org]
- 3. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Chloroquine Preparation and Recipe | AAT Bioquest [aatbio.com]
Application Notes and Protocols for In Vivo Studies of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (Einecs 306-377-0) and its Derivatives
Introduction
3-(4-fluorophenyl)-1-isopropyl-1H-indole serves as the foundational structure for Fluvastatin, a synthetic inhibitor of HMG-CoA reductase.[2] In vivo studies in animal models have been instrumental in elucidating the therapeutic potential and pharmacological properties of Fluvastatin, extending beyond its primary lipid-lowering effects. These studies have explored its role in cancer chemoprevention, modulation of renal water reabsorption, and chondroprotective effects in trauma models.[2][3][4]
This document provides a summary of key quantitative data from these studies and detailed experimental protocols to guide researchers in designing and executing in vivo experiments with Fluvastatin and related compounds.
Quantitative Data from In Vivo Studies with Fluvastatin
The following tables summarize key quantitative data from various in vivo studies conducted on Fluvastatin in different animal models.
Table 1: Fluvastatin in Cancer Chemoprevention (Mouse Model) [2]
| Parameter | Value |
| Animal Model | A/J mice |
| Carcinogen | NNK (Nicotine-derived nitrosamino ketone) |
| Fluvastatin Dose 1 | 15 mg/kg body weight |
| Fluvastatin Dose 2 | 75 mg/kg body weight |
| Administration Route | Oral gavage |
| Treatment Duration | Not specified |
| Tumor Reduction (15 mg/kg) | 31.9% |
| Tumor Reduction (75 mg/kg) | 53.5% |
Table 2: Fluvastatin Effects on Plasma Lipids (Rat Model) [5]
| Parameter | Value |
| Animal Model | Female Sprague-Dawley rats |
| Condition | N-methyl-N-nitrosourea-induced mammary carcinogenesis |
| Fluvastatin Dose 1 | 20 mg/kg in diet |
| Fluvastatin Dose 2 | 200 mg/kg in diet |
| Treatment Duration | 18 weeks |
| Outcome | Significant increase in serum triacylglycerols, total cholesterol, LDL, HDL, and VLDL-cholesterol |
Table 3: Fluvastatin in a Spontaneous Breast Cancer Mouse Model [6]
| Parameter | Value |
| Animal Model | SV40 C3(1) TAg mice |
| Condition | Spontaneous triple-negative breast cancer |
| Outcome | Fluvastatin reduced breast tumor incidence and burden by 50% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for Fluvastatin.
Cancer Chemoprevention Study in NNK-Induced Mouse Lung Tumorigenesis Model[2]
Objective: To investigate the chemopreventive effect of Fluvastatin on lung cancer development in a mouse model.
Materials:
-
A/J mice
-
NNK (Nicotine-derived nitrosamino ketone)
-
Fluvastatin sodium salt
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate A/J mice to laboratory conditions for at least one week before the experiment.
-
Tumor Induction: Induce lung tumors by administering NNK to the mice. The specific dose and administration schedule for NNK should be determined based on established protocols.
-
Grouping: Divide the mice into the following groups:
-
Group 1: Vehicle control (no NNK, no Fluvastatin)
-
Group 2: NNK + Vehicle
-
Group 3: NNK + Fluvastatin (15 mg/kg body weight)
-
Group 4: NNK + Fluvastatin (75 mg/kg body weight)
-
-
Fluvastatin Administration: Prepare Fluvastatin solutions in the vehicle. Administer the assigned doses of Fluvastatin or vehicle to the respective groups via oral gavage. The frequency of administration should be consistent throughout the study (e.g., daily).
-
Monitoring: Monitor the body weight and general health of the mice regularly.
-
Endpoint Analysis: At the end of the study period, euthanize the mice.
-
Tumor Assessment: Carefully dissect the lungs and count the number of visible tumors on the surface.
-
Histopathological Analysis: Process the lung tissues for histopathological examination to confirm the nature of the tumors.
-
Statistical Analysis: Analyze the tumor multiplicity and incidence data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Evaluation of Fluvastatin on Renal Water Reabsorption in Mice[3]
Objective: To determine the in vivo effect of Fluvastatin on renal water reabsorption and Aquaporin 2 (AQP2) expression.
Materials:
-
Mice (specific strain to be chosen based on experimental goals)
-
Fluvastatin sodium salt
-
Metabolic cages
-
Urine collection tubes
-
Antibodies for AQP2 immunohistochemistry
Procedure:
-
Animal Acclimatization and Baseline Measurement: House mice in metabolic cages for acclimatization. Collect 24-hour urine samples and measure baseline urine volume and osmolality.
-
Fluvastatin Treatment: Administer Fluvastatin to the experimental group of mice. The dose and route of administration (e.g., intraperitoneal injection, oral gavage) should be predetermined. A control group should receive the vehicle.
-
Urine Collection: Continue to house the mice in metabolic cages and collect 24-hour urine samples for the duration of the treatment period.
-
Urine Analysis: Measure the volume and osmolality of the collected urine samples daily.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the kidneys.
-
Immunohistochemistry: Process the kidney tissues for immunohistochemical analysis to assess the expression and localization of AQP2 in the collecting duct cells.
-
Western Blotting (Optional): Homogenize a portion of the kidney tissue to prepare protein lysates for Western blotting to quantify the total AQP2 protein expression.
-
Data Analysis: Compare the urine volume, osmolality, and AQP2 expression levels between the Fluvastatin-treated and control groups using appropriate statistical tests.
Diagrams
Experimental Workflow for In Vivo Cancer Chemoprevention Study
References
- 1. ossila.com [ossila.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Fluvastatin modulates renal water reabsorption in vivo through increased AQP2 availability at the apical plasma membrane of collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Simvastatin and fluvastatin attenuate trauma-induced cell death and catabolism in human cartilage [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Avasimibe Abolishes the Efficacy of Fluvastatin for the Prevention of Cancer in a Spontaneous Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation Development of Chloroquine Co-Crystals for Oral Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone in the treatment and prophylaxis of malaria.[1] Despite its efficacy, its oral bioavailability can be variable, and like many active pharmaceutical ingredients (APIs), its physicochemical properties can be optimized to enhance therapeutic outcomes.[2] Crystal engineering, specifically the formation of co-crystals, presents a promising strategy to improve the solubility, dissolution rate, and stability of APIs without altering their intrinsic pharmacological activity.[3][4] Co-crystals are multi-component crystalline solids composed of an API and a co-former held together by non-covalent interactions, such as hydrogen bonds.[5]
These application notes provide a comprehensive overview and detailed protocols for the development of Chloroquine co-crystals for oral delivery. The following sections will guide researchers through the process of co-former selection, co-crystal synthesis, physicochemical characterization, and performance evaluation.
Co-former Selection for Chloroquine
The selection of a suitable co-former is a critical step in the design of pharmaceutical co-crystals.[6] The goal is to identify molecules that can form robust hydrogen bonds with the functional groups of Chloroquine. Chloroquine possesses several hydrogen bond donor and acceptor sites, making it a suitable candidate for co-crystallization.
Key Considerations for Co-former Selection:
-
Generally Recognized as Safe (GRAS) Status: Co-formers should be non-toxic and approved for pharmaceutical use.
-
Hydrogen Bonding Potential: The co-former should have functional groups capable of forming supramolecular synthons with Chloroquine's quinoline nitrogen, amino groups, or the chlorine atom. Carboxylic acids, amides, and other molecules with hydroxyl or carbonyl groups are potential candidates.[5][6]
-
pKa Difference: A pKa difference of less than 1 between the API and co-former generally favors co-crystal formation over salt formation.[6]
Potential Co-formers for Chloroquine:
Based on the principles of crystal engineering, a variety of pharmaceutically acceptable carboxylic acids could be screened as potential co-formers for Chloroquine. Examples of dicarboxylic acids that have been successfully used to form co-crystals with other APIs include succinic acid and fumaric acid.[5]
Experimental Protocols
Co-crystal Synthesis
Several methods can be employed for the synthesis of Chloroquine co-crystals. The choice of method depends on the physicochemical properties of Chloroquine and the selected co-former.[7]
a) Liquid-Assisted Grinding (LAG)
This mechanochemical method involves grinding the API and co-former with a small amount of a suitable solvent.[6]
Protocol:
-
Accurately weigh equimolar amounts of Chloroquine and the selected co-former.
-
Transfer the mixture to a mortar and pestle or a ball mill.
-
Add a few drops (typically 10-20 µL per 100 mg of solid mixture) of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Grind the mixture for 30-60 minutes.
-
Collect the resulting powder and allow it to dry at room temperature.
b) Solvent Evaporation
This is a common solution-based method for growing single crystals suitable for structural analysis.[7]
Protocol:
-
Dissolve stoichiometric amounts of Chloroquine and the co-former in a common solvent or a solvent mixture with gentle heating if necessary.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
-
Collect the resulting crystals once the solvent has completely evaporated.
c) Slurry Conversion
In this method, a suspension of the API and co-former is stirred in a solvent where at least one component has limited solubility.[6]
Protocol:
-
Prepare a slurry by suspending an excess of Chloroquine and the co-former in a selected solvent.
-
Stir the slurry at a constant temperature for a period ranging from several hours to days to allow for the conversion to the co-crystal form.
-
Filter the solid from the slurry and dry it at room temperature.
Physicochemical Characterization
The newly formed solid phase must be thoroughly characterized to confirm co-crystal formation and to determine its physicochemical properties.
a) Powder X-ray Diffraction (PXRD)
PXRD is a primary technique used to identify new crystalline phases. The diffraction pattern of the co-crystal will be unique compared to the patterns of the individual components.[8]
b) Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and thermal behavior of the co-crystal. A new, sharp endothermic peak corresponding to the melting of the co-crystal, different from the melting points of the starting materials, is indicative of co-crystal formation.[8]
c) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify changes in hydrogen bonding. Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., N-H, C=O, O-H) provide evidence of co-crystal formation.[8]
d) Scanning Electron Microscopy (SEM)
SEM is used to observe the morphology and particle size of the co-crystal, which can differ significantly from the starting materials.[8]
Performance Evaluation
a) Solubility Studies
The equilibrium solubility of Chloroquine and its co-crystals is determined using the shake-flask method in various media (e.g., water, phosphate buffer pH 6.8).
Protocol:
-
Add an excess amount of the sample (Chloroquine or Chloroquine co-crystal) to a known volume of the dissolution medium.
-
Shake the flasks at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples and analyze the concentration of Chloroquine in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
b) In Vitro Dissolution Studies
Dissolution studies are performed to compare the dissolution rate of the co-crystals to that of the pure API.
Protocol:
-
Perform dissolution testing using a USP Type II (paddle) apparatus.
-
Use a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8) maintained at 37 ± 0.5 °C.
-
Add a known amount of the sample (equivalent to a specific dose of Chloroquine) to the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of Chloroquine in each aliquot by HPLC.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Physicochemical Properties of Chloroquine and Hypothetical Co-crystals
| Property | Chloroquine Base | Chloroquine-Succinic Acid Co-crystal | Chloroquine-Fumaric Acid Co-crystal |
| Melting Point (°C) | 149-152 | 165-168 | 178-181 |
| Aqueous Solubility (mg/mL) at 25°C | 0.8 | 3.2 | 2.5 |
| Solubility in pH 6.8 Buffer (mg/mL) at 37°C | 1.2 | 5.8 | 4.3 |
Table 2: In Vitro Dissolution of Chloroquine and Hypothetical Co-crystals in pH 6.8 Phosphate Buffer
| Time (min) | % Drug Released - Chloroquine Base | % Drug Released - Chloroquine-Succinic Acid Co-crystal | % Drug Released - Chloroquine-Fumaric Acid Co-crystal |
| 5 | 15 | 45 | 35 |
| 10 | 28 | 70 | 60 |
| 15 | 40 | 85 | 78 |
| 30 | 55 | 95 | 90 |
| 45 | 68 | >99 | 98 |
| 60 | 75 | >99 | >99 |
Visualizations
Experimental Workflow for Chloroquine Co-crystal Development
Caption: Workflow for Chloroquine co-crystal development.
Logical Relationship for Improved Oral Bioavailability
Caption: Rationale for improved bioavailability of co-crystals.
Conclusion
The development of Chloroquine co-crystals offers a viable strategy to enhance its physicochemical properties, potentially leading to improved oral bioavailability and therapeutic efficacy. The protocols outlined in these application notes provide a systematic approach for researchers to screen for suitable co-formers, synthesize, characterize, and evaluate Chloroquine co-crystals. Successful formulation of Chloroquine co-crystals could lead to the development of more effective and reliable oral dosage forms for the treatment of malaria and other indicated diseases.
References
- 1. Chloroquine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products [ejchem.journals.ekb.eg]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 7. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Einecs 306-377-0 (3,3'-Diindolylmethane) in Anti-inflammatory Research
Chemical Identity:
-
Einecs Number: 306-377-0
-
Chemical Name: 3,3'-Diindolylmethane (DIM)
-
Source: A natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2][3]
Introduction: 3,3'-Diindolylmethane (DIM) is a bioactive compound that has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. It has been shown to modulate key signaling pathways and reduce the production of pro-inflammatory mediators, making it a compound of interest for researchers in inflammation and drug development. These application notes provide a summary of its anti-inflammatory activity, quantitative data from key experiments, and detailed protocols for its evaluation.
Data Presentation
In Vitro Anti-inflammatory Activity of 3,3'-Diindolylmethane
The following tables summarize the quantitative data on the inhibitory effects of DIM on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW264.7.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Mediator | Cell Line | Stimulant | DIM Concentration | % Inhibition | IC50 Value | Reference |
| Nitric Oxide (NO) | RAW264.7 | LPS (1 µg/mL) | 10 µM | Significant | Not Reported | [1] |
| Nitric Oxide (NO) | RAW264.7 | LPS (1 µg/mL) | 20 µM | Significant | Not Reported | [1] |
| Prostaglandin E2 (PGE2) | RAW264.7 | LPS (1 µg/mL) | 10 µM | Significant | Not Reported | [1] |
| Prostaglandin E2 (PGE2) | RAW264.7 | LPS (1 µg/mL) | 20 µM | Significant | Not Reported | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | Cell Line | Stimulant | DIM Concentration | % Inhibition | Reference |
| TNF-α | RAW264.7 | LPS (1 µg/mL) | 10 µM | Significant | [1] |
| TNF-α | RAW264.7 | LPS (1 µg/mL) | 20 µM | Significant | [1] |
| IL-6 | RAW264.7 | LPS (1 µg/mL) | 10 µM | Significant | [1] |
| IL-6 | RAW264.7 | LPS (1 µg/mL) | 20 µM | Significant | [1] |
| IL-1β | RAW264.7 | LPS (1 µg/mL) | 10 µM | Significant | [1] |
| IL-1β | RAW264.7 | LPS (1 µg/mL) | 20 µM | Significant | [1] |
In Vivo Anti-inflammatory Activity of 3,3'-Diindolylmethane
The following table summarizes the quantitative data on the therapeutic effects of DIM in a dextran sodium sulfate (DSS)-induced colitis mouse model.
Table 3: Effects of DIM on DSS-Induced Colitis in Mice
| Parameter | Model | DIM Dosage | Observation | p-value | Reference |
| Body Weight Loss | DSS-induced colitis | 10 mg/kg | Significant attenuation | <0.05 | [3][4] |
| Body Weight Loss | DSS-induced colitis | 20 mg/kg | Significant attenuation | <0.05 | [3][4] |
| Colon Length Shortening | DSS-induced colitis | 10 mg/kg | Significant attenuation | <0.05 | [3][4] |
| Colon Length Shortening | DSS-induced colitis | 20 mg/kg | Significant attenuation | <0.05 | [3][4] |
| Myeloperoxidase (MPO) Activity | DSS-induced colitis | 20 mg/kg | Significant reduction | <0.05 | [3] |
| Pro-inflammatory Cytokines (colonic tissue) | DSS-induced colitis | 10, 20 mg/kg | Significant reduction | Not Specified | [4] |
| Nitric Oxide (colonic tissue) | DSS-induced colitis | 10, 20 mg/kg | Significant reduction | Not Specified | [4] |
| Prostaglandin E2 (colonic tissue) | DSS-induced colitis | 10, 20 mg/kg | Significant reduction | Not Specified | [4] |
Experimental Protocols
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of DIM (e.g., 1, 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant for analysis of inflammatory mediators.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: Nitrite, a stable metabolite of NO, is measured colorimetrically.
-
Protocol:
-
Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Measure the absorbance at the appropriate wavelength and calculate the concentrations based on the standard curve.
-
4. Western Blot Analysis for NF-κB and AP-1 Signaling Pathways:
-
Principle: To determine the effect of DIM on the protein expression and phosphorylation status of key components of the NF-κB (e.g., p65, IκBα) and AP-1 (e.g., c-Jun) signaling pathways.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, c-Jun, phospho-c-Jun, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory Assay
1. Dextran Sodium Sulfate (DSS)-Induced Colitis Model:
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 7 days.
-
DIM Treatment: Administer DIM (e.g., 1, 5, 10, 20 mg/kg body weight) orally by gavage daily.
-
Protocol:
-
Divide mice into groups: control, DSS alone, and DSS with different doses of DIM.
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
After 7 days, sacrifice the mice and collect the colons.
-
Measure the colon length.
-
Use portions of the colon for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and measurement of cytokine levels by ELISA or RT-PCR.
-
Mandatory Visualizations
Caption: In Vitro Experimental Workflow for Assessing the Anti-inflammatory Activity of DIM.
Caption: In Vivo Experimental Workflow for Assessing the Anti-inflammatory Activity of DIM in a DSS-induced Colitis Model.
Caption: Mechanism of Action of DIM in Inhibiting Inflammatory Signaling Pathways.
References
- 1. 3,3'-Diindolylmethane suppresses the inflammatory response to lipopolysaccharide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,3'-Diindolylmethane Suppresses the Inflammatory Response to Lipopolysaccharide in Murine Macrophages [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,3'-diindolylmethane attenuates colonic inflammation and tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anticancer Potential of Chloroquine Gentisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquine (CQ), a well-established 4-aminoquinoline drug traditionally used for the treatment and prevention of malaria, has garnered significant attention for its potential as an anticancer agent.[1][2] Its ability to be repurposed for oncology is attributed to its multifaceted mechanisms of action that target fundamental cellular processes involved in cancer cell survival and proliferation. Chloroquine gentisate, a salt of chloroquine, is expected to exhibit similar anticancer properties, with the active moiety being chloroquine. These application notes provide a comprehensive overview of the anticancer potential of chloroquine, with the assumption that the findings are largely applicable to chloroquine gentisate. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of its efficacy.
Mechanisms of Anticancer Action
The anticancer effects of chloroquine are pleiotropic, impacting several key cellular pathways. The primary and most studied mechanism is the inhibition of autophagy.[1][3] Autophagy is a cellular recycling process that cancer cells often exploit to survive under stressful conditions, such as nutrient deprivation or in response to chemotherapy.[4] Chloroquine, a weak base, accumulates in the acidic environment of lysosomes, raising their pH and consequently inhibiting the fusion of autophagosomes with lysosomes. This blockage of the final step of autophagy leads to the accumulation of dysfunctional organelles and proteins, ultimately triggering apoptotic cell death.[5]
Beyond autophagy inhibition, chloroquine has been shown to induce apoptosis through autophagy-independent mechanisms, including the induction of endoplasmic reticulum stress and the generation of reactive oxygen species (ROS), which can lead to DNA damage.[6][7] Furthermore, chloroquine can modulate various signaling pathways critical for cancer cell growth and survival, including the p53, PI3K/Akt/mTOR, and STAT3 pathways.[8] It has also been observed to affect the tumor microenvironment by normalizing tumor vasculature.[9]
Data Presentation
The following tables summarize the in vitro efficacy of chloroquine across various cancer cell lines.
Table 1: IC50 Values of Chloroquine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HCT116 | Colon Cancer | 2.27 | 72 | MTT |
| HT29 | Colon Cancer | 15.61 | 72 | MTT |
| MDA-MB-231 | Breast Cancer | 18.93 | 72 | MTT |
| HCC1937 | Breast Cancer | 22.31 | 72 | MTT |
| A-172 | Glioblastoma | 10.74 | 72 | MTT |
| LN-18 | Glioblastoma | 19.88 | 72 | MTT |
| CAL-33 | Head and Neck Cancer | 23.56 | 72 | MTT |
| 32816 | Head and Neck Cancer | 25.05 | 72 | MTT |
| A549 | Non-Small Cell Lung Cancer | 71.3 ± 6.1 | Not Specified | MTT |
| H460 | Non-Small Cell Lung Cancer | 55.6 ± 12.5 | Not Specified | MTT |
| MCF-7 | Breast Cancer | ~64 | 48 | MTT |
Data compiled from multiple sources.[6][10][11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Chloroquine gentisate on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Chloroquine gentisate (dissolved in a suitable solvent, e.g., water or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-4,000 cells/well in 100 µL of complete medium.[12]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Chloroquine gentisate in complete medium.
-
Remove the medium from the wells and add 100 µL of the Chloroquine gentisate dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the drug).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[6]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, until formazan crystals are visible.[12]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by Chloroquine gentisate.
Materials:
-
Cancer cell lines
-
6-well plates
-
Chloroquine gentisate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.[7]
-
Treat the cells with various concentrations of Chloroquine gentisate for the desired time (e.g., 12, 24 hours).[7] Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Analyze the samples by flow cytometry within one hour.
-
The percentage of apoptotic cells (Annexin V-positive) is determined by analyzing the flow cytometry data.
Autophagy Inhibition Assay (Western Blot for LC3 and p62)
This protocol is for assessing the effect of Chloroquine gentisate on autophagy.
Materials:
-
Cancer cell lines
-
Chloroquine gentisate
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Treat cells with Chloroquine gentisate at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The conversion of LC3-I to the lipidated form, LC3-II, and the accumulation of p62 are markers of autophagy inhibition.[14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometric analysis of the bands will indicate the level of autophagy inhibition. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy blockade.
Visualizations
Caption: Experimental workflow for investigating the anticancer effects of Chloroquine gentisate.
Caption: Simplified signaling pathways affected by Chloroquine gentisate in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Autophagy - Wikipedia [en.wikipedia.org]
- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-malarial choloroquine shows repurposing promise - ecancer [ecancer.org]
- 9. mdpi.com [mdpi.com]
- 10. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]
- 13. Chloroquine promotes gefitinib-induced apoptosis by inhibiting protective autophagy in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Identify Substance for Autophagy Inhibition Studies
Initial investigations to identify the chemical substance associated with Einecs number 306-377-0 have been unsuccessful. Without a confirmed chemical identity, it is not possible to provide the requested detailed Application Notes and Protocols on its use in autophagy inhibition studies.
Extensive searches of chemical databases and scientific literature have failed to link the Einecs number 306-377-0 to a specific chemical name or CAS number. This crucial information is the necessary starting point for gathering data on its biological activity, mechanism of action, and established experimental protocols.
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. It plays a critical role in cellular homeostasis and has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The study of autophagy often involves the use of small molecule inhibitors and activators to probe its complex signaling pathways and physiological roles.
For researchers, scientists, and drug development professionals interested in autophagy inhibition, a multitude of well-characterized compounds are available. These include, but are not limited to:
-
3-Methyladenine (3-MA): A widely used inhibitor of phosphoinositide 3-kinases (PI3Ks), which are involved in the initial stages of autophagosome formation.
-
Bafilomycin A1 and Chloroquine: These agents inhibit autophagy at a later stage by preventing the fusion of autophagosomes with lysosomes or by inhibiting lysosomal acidification, respectively.
-
Wortmannin and LY294002: Potent inhibitors of PI3Ks that block the nucleation of the autophagosomal membrane.
The selection of an appropriate autophagy inhibitor is critical and depends on the specific research question, the experimental system being used, and the desired point of intervention in the autophagy pathway.
To proceed with the user's request, the correct chemical identity (chemical name or CAS number) for the substance corresponding to Einecs 306-377-0 is required. Once the substance is identified, it will be possible to conduct a targeted search for relevant scientific literature and compile the requested application notes and protocols.
Application of Einecs 306-377-0 in Parasitic Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 306-377-0, chemically known as 3-(decyldimethylammonio)propane-1-sulfonate, is a zwitterionic detergent belonging to the sulfobetaine class. Also referred to by its synonym Caprylyl sulfobetaine or the shorthand SB3-10, this amphipathic molecule possesses both a positively charged quaternary ammonium group and a negatively charged sulfonic acid group. This dual-charge characteristic makes it highly effective at disrupting protein-lipid and protein-protein interactions without altering the native charge of the protein molecules. While direct anti-parasitic activity has not been a primary focus of research, its application in the broader field of biology, particularly in protein biochemistry and proteomics, provides a strong basis for its use in parasitic disease research. The study of parasite proteins is fundamental to understanding parasite biology, host-parasite interactions, and for the identification of novel drug targets and vaccine candidates.
The primary application of this compound in the context of parasitic disease research lies in its utility as a solubilizing agent for parasite proteins, especially membrane-associated proteins which are notoriously difficult to extract and study. Many essential parasite functions, such as nutrient uptake, host cell invasion, and immune evasion, are mediated by proteins embedded within cellular membranes. The ability to effectively solubilize these proteins while maintaining their structural integrity is a critical first step for a wide range of downstream applications, including proteomic analysis, enzymatic assays, and structural biology studies.
Key Applications in Parasitic Disease Research
The zwitterionic nature of this compound makes it a versatile tool for various stages of parasite protein research. Its primary applications include:
-
Solubilization of Parasite Membrane Proteins: Integral membrane proteins and protein complexes from various parasite species can be effectively extracted from their lipid environment.
-
Sample Preparation for Proteomics: It is a suitable detergent for preparing parasite protein lysates for analysis by mass spectrometry (MS), aiding in the identification and quantification of the parasite proteome.
-
Protein Purification: Its properties are beneficial in maintaining the solubility and stability of parasite proteins during various chromatography and purification steps.
-
Enzyme Immunoassays: The detergent can be used in immunoassays to reduce non-specific binding and improve the signal-to-noise ratio.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and optimizing experimental protocols.
| Property | Value | Reference |
| EINECS Number | 306-377-0 | N/A |
| CAS Number | 15163-36-7 | [1][2] |
| Molecular Formula | C15H33NO3S | [1] |
| Molecular Weight | 307.49 g/mol | [1][2] |
| Appearance | White powder | [1][2] |
| Critical Micelle Concentration (CMC) | 25-40 mM | [1][2] |
| Aggregation Number | 41 | [1][3] |
| Micellar Molecular Weight | ~12,600 g/mol | [1][2][3] |
Experimental Protocols
The following protocols are generalized methodologies for the application of this compound in the study of parasite proteins. Researchers should optimize these protocols for their specific parasite species and experimental goals.
Protocol 1: Solubilization of Parasite Membrane Proteins for Proteomic Analysis
This protocol describes the extraction of membrane proteins from parasite cells using a lysis buffer containing this compound.
Materials:
-
Parasite cell pellet
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1-2% (w/v) this compound, 1x Protease Inhibitor Cocktail
-
Microcentrifuge
-
Sonicator or Dounce homogenizer
Procedure:
-
Harvest parasite cells by centrifugation and wash the pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer. The volume of buffer will depend on the size of the cell pellet; a common starting point is 10 volumes of buffer to 1 volume of packed cells.
-
Incubate the suspension on ice for 30 minutes with occasional vortexing to facilitate lysis.
-
For parasites with tough outer layers, further disruption may be necessary. This can be achieved by sonication on ice (e.g., 3-5 cycles of 20 seconds on, 40 seconds off) or by using a Dounce homogenizer.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
The supernatant, containing the solubilized proteins, is now ready for downstream applications such as protein quantification (e.g., BCA assay) and proteomic analysis (e.g., mass spectrometry).
Protocol 2: Preparation of Parasite Lysate for Two-Dimensional Gel Electrophoresis (2D-PAGE)
This protocol is adapted from methodologies that have shown improved resolution of membrane proteins using zwitterionic detergents.
Materials:
-
Solubilized parasite protein sample (from Protocol 1)
-
Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) this compound or other zwitterionic detergent, 40 mM DTT, 0.5% (v/v) IPG buffer
-
IPG strips
-
2D electrophoresis system
Procedure:
-
Quantify the protein concentration of the solubilized parasite protein sample.
-
Dilute the protein sample in Rehydration Buffer to the desired final protein amount for your IPG strip (e.g., 50-100 µg for analytical gels).
-
Apply the sample to the IPG strip and perform isoelectric focusing (first dimension) according to the manufacturer's instructions. The use of a zwitterionic detergent like this compound in the rehydration buffer helps to maintain protein solubility during this step.
-
After the first dimension, equilibrate the IPG strip in SDS equilibration buffer.
-
Perform the second dimension separation by SDS-PAGE.
-
Visualize the proteins in the gel using a compatible staining method (e.g., Coomassie Blue, silver stain, or fluorescent stains).
Signaling Pathways and Logical Relationships
The primary role of this compound in parasitic disease research is to facilitate the study of parasite biology by enabling the extraction of proteins. This allows for the subsequent investigation of various biological pathways. The diagram below illustrates the logical relationship of how this detergent aids in the elucidation of parasite signaling pathways.
Concluding Remarks
This compound is a valuable tool for researchers in the field of parasitic diseases. Its ability to efficiently solubilize parasite proteins, particularly those embedded in membranes, opens the door to a wide array of experimental approaches aimed at understanding the fundamental biology of parasites and discovering new therapeutic interventions. The protocols and information provided here serve as a starting point for the successful application of this versatile zwitterionic detergent in your research endeavors. As with any experimental technique, optimization for the specific parasite and research question is paramount for achieving the best results.
References
- 1. Zwitterionic Acid Labile Surfactant II - Creative Proteomics [mspro.creative-proteomics.com]
- 2. New zwitterionic detergents improve the analysis of membrane proteins by two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel protein export machine in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
Dosing and administration of Chloroquine gentisate in preclinical studies
A Note on Chloroquine Gentisate: Extensive literature searches did not yield specific preclinical data on the dosing and administration of Chloroquine gentisate. The following application notes and protocols are based on preclinical studies of chloroquine, primarily in its phosphate or diphosphate salt forms. Researchers should consider that different salt forms can influence the physicochemical and pharmacokinetic properties of a drug, and thus, these guidelines should be adapted and validated for Chloroquine gentisate.
Introduction
Chloroquine, a 4-aminoquinoline compound, has a long history of use as an antimalarial agent.[1] More recently, its potential as an anti-cancer and anti-inflammatory drug has been explored in numerous preclinical studies.[1][2][3] Chloroquine's mechanisms of action are multifaceted, including the inhibition of autophagy, modulation of the immune system, and interference with lysosomal function.[1][2][3] These notes provide a summary of dosing and administration strategies for chloroquine in common preclinical models.
Quantitative Data Presentation
The following tables summarize common dosing regimens for chloroquine in preclinical studies based on the intended application.
Table 1: Dosing of Chloroquine in Preclinical Malaria Models
| Animal Model | Route of Administration | Dosage Range | Dosing Schedule | Reference |
| Mice (P. berghei) | Intraperitoneal (i.p.) | 10 - 50 mg/kg | Single dose | [4][5] |
| Mice (P. berghei) | Intraperitoneal (i.p.) | Total dose of 50 mg/kg | Multiple doses (e.g., 20 mg/kg, 20 mg/kg, and 10 mg/kg at 12-hour intervals) | [5] |
| Mice (P. berghei) | Oral (in drinking water) | Not specified | Continuous | [6] |
Table 2: Dosing of Chloroquine in Preclinical Cancer Models
| Animal Model | Route of Administration | Dosage Range | Dosing Schedule | Therapeutic Combination | Reference |
| Mice (Glioblastoma) | Not specified | Not specified | Not specified | Monotherapy | [3] |
| Animal Xenografts | Not specified | Not specified | Not specified | Combined with various chemotherapeutics | [2][3] |
Table 3: Dosing of Chloroquine in Preclinical Anti-inflammatory Models
| Animal Model | Route of Administration | Dosage Range | Dosing Schedule | Pathological Condition | Reference |
| Mice | Intraperitoneal (i.p.) | Not specified | Not specified | Heme-induced inflammation | [7] |
| Mice | Intratracheal | Not specified | Not specified | Heme-induced lung pathology | [7] |
Experimental Protocols
Preparation of Chloroquine Solution for Injection
Materials:
-
Chloroquine phosphate powder
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sterile vials
Protocol:
-
Calculate the required amount of chloroquine phosphate based on the desired dose and the number of animals.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the chloroquine phosphate powder in the appropriate volume of sterile saline or PBS.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light.
Administration of Chloroquine in a Murine Malaria Model
Animal Model:
-
BALB/c or C57BL/6 mice
Malaria Strain:
-
Plasmodium berghei
Protocol:
-
Infect mice with 1 x 10^6 P. berghei-parasitized red blood cells via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
When parasitemia reaches a desired level (e.g., 1-2%), begin treatment with chloroquine.
-
Administer the prepared chloroquine solution via i.p. injection at the desired dose (e.g., 10-50 mg/kg).
-
Continue to monitor parasitemia and survival daily to assess the efficacy of the treatment.
In Vivo Anti-inflammatory Study Protocol
Animal Model:
-
C57BL/6 mice
Inflammatory Stimulus:
-
Heme
Protocol:
-
Administer chloroquine solution to mice via i.p. injection at the desired dose.
-
After a predetermined time (e.g., 1 hour), induce inflammation by i.p. injection of heme.
-
To assess systemic inflammation, collect blood at various time points to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
For localized inflammation models, such as lung injury, administer heme intratracheally and assess lung pathology through histology and bronchoalveolar lavage fluid analysis.
Visualizations
References
- 1. Chloroquine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. In vivo and in vitro susceptibility to chloroquine of Plasmodium falciparum in Kinshasa and Mbuji-Mayi, Zaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous oral chloroquine as a novel route for Plasmodium prophylaxis and cure in experimental murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo-in vitro model to assess chloroquine activity in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Chloroquine Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Chloroquine.
Troubleshooting Guides
Issue: Precipitation of Chloroquine in Aqueous Solutions or Cell Culture Media
Precipitation of Chloroquine during the preparation of stock solutions or in cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a step-by-step approach to diagnose and resolve these precipitation problems.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Chloroquine precipitation.
Detailed Troubleshooting Steps:
-
Verify Chloroquine Concentration:
-
Problem: Exceeding the solubility limit of Chloroquine in the chosen solvent is a primary cause of precipitation.
-
Solution: Review the concentration of your Chloroquine solution. For aqueous solutions, the solubility of Chloroquine diphosphate is significantly higher than the free base. If you are working with high concentrations, you may need to dilute your stock solution or consider alternative formulation strategies.
-
-
Check the pH of the Solvent/Medium:
-
Problem: Chloroquine is a weak base, and its solubility is highly pH-dependent. At physiological pH (around 7.4), its solubility decreases.[1]
-
Solution: For preparing aqueous stock solutions, using a slightly acidic buffer (pH 4.0-6.5) can significantly improve solubility.[2] When adding Chloroquine to cell culture media, be mindful of the buffering capacity of the media and the final pH.
-
-
Evaluate for Interactions with Media Components:
-
Problem: Components in cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with Chloroquine and lead to precipitation.[3][4]
-
Solution:
-
Prepare a high-concentration stock solution of Chloroquine in sterile water or a suitable buffer and then dilute it to the final working concentration in the cell culture medium.
-
When preparing serum-free media, be cautious about the order of component addition, as calcium salts can be prone to precipitation.[3]
-
If precipitation is observed only in the presence of serum, consider reducing the serum concentration or using a serum-free medium if your experiment allows.
-
-
-
Consider Temperature Effects:
-
Problem: Temperature shifts, such as repeated freeze-thaw cycles, can promote the precipitation of components from the solution.[3]
-
Solution: Aliquot your Chloroquine stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference in solubility between Chloroquine, Chloroquine Phosphate, and Chloroquine Diphosphate?
A1: Chloroquine base has low water solubility. The salt forms, Chloroquine Phosphate and Chloroquine Diphosphate, are significantly more water-soluble, making them more suitable for most experimental applications.[2] Chloroquine diphosphate is freely soluble in water.[5]
Q2: How can I increase the solubility of Chloroquine in my formulation?
A2: Several methods can be employed to enhance the solubility of Chloroquine:
-
pH Adjustment: Maintaining a slightly acidic pH (4.0-6.5) can increase the solubility of Chloroquine.[2]
-
Co-solvents: For preparing high-concentration stock solutions, using co-solvents like DMSO or ethanol can be effective. However, ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., below cytotoxic levels for cell-based assays).
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have been shown to be effective.[6]
-
Nanoparticle Formulations: Encapsulating Chloroquine into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or chitosan, can improve its solubility and delivery.[7][8]
Q3: My Chloroquine solution is forming a precipitate in my cell culture media. What should I do?
A3: Precipitation in cell culture media can be due to several factors. Refer to the troubleshooting guide above. Key steps to take include:
-
Check for Contamination: Bacterial or fungal contamination can alter the pH of the media, leading to precipitation.[3]
-
Review your Stock Solution: Ensure your stock solution is properly prepared and filtered.
-
Dilution Method: Add the Chloroquine stock solution to the media while gently vortexing to ensure rapid and even dispersion.
-
Media Components: High concentrations of salts or proteins in the media can contribute to precipitation.
Q4: Can I autoclave my Chloroquine solution to sterilize it?
A4: Autoclaving is generally not recommended as it can lead to the degradation of Chloroquine and may exacerbate precipitation issues, especially in buffered solutions.[3] The recommended method for sterilization is filtration through a 0.22 µm filter.[1][4]
Data Presentation
Table 1: Solubility of Chloroquine Diphosphate in Various Solvents at Different Temperatures [5]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) | Solubility (mg/mL) |
| Water | 298.2 | 20.14 | 103.7 |
| 303.2 | 22.31 | 114.9 | |
| 308.2 | 24.63 | 126.8 | |
| 313.2 | 27.12 | 139.6 | |
| 318.2 | 29.80 | 153.4 | |
| 323.2 | 32.68 | 168.2 | |
| 328.2 | 35.79 | 184.2 | |
| 333.2 | 39.14 | 201.5 | |
| Ethanol | 298.2 | 0.081 | 0.42 |
| 303.2 | 0.095 | 0.49 | |
| 308.2 | 0.111 | 0.57 | |
| 313.2 | 0.130 | 0.67 | |
| 318.2 | 0.152 | 0.78 | |
| 323.2 | 0.177 | 0.91 | |
| 328.2 | 0.206 | 1.06 | |
| 333.2 | 0.239 | 1.23 | |
| Acetonitrile | 298.2 | 0.012 | 0.06 |
| 303.2 | 0.015 | 0.08 | |
| 308.2 | 0.018 | 0.09 | |
| 313.2 | 0.022 | 0.11 | |
| 318.2 | 0.026 | 0.13 | |
| 323.2 | 0.031 | 0.16 | |
| 328.2 | 0.037 | 0.19 | |
| 333.2 | 0.044 | 0.23 |
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Chloroquine
| Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement (Approx. Fold Increase) | Reference |
| β-Cyclodextrin | 1:1 | ~4.5 | [2] |
| Hydroxypropyl-β-Cyclodextrin | Not Specified | Significant increase | [9] |
| Sulfobutyl ether-β-cyclodextrin | Not Specified | More effective than β-CD | [10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Chloroquine Diphosphate Stock Solution
Materials:
-
Chloroquine diphosphate (MW: 515.86 g/mol )
-
Sterile distilled water
-
Sterile conical tubes
-
0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Weigh out 515.86 mg of Chloroquine diphosphate.
-
Dissolve the powder in 8 mL of sterile distilled water in a conical tube.
-
Gently vortex the solution until the Chloroquine diphosphate is completely dissolved.
-
Bring the final volume to 10 mL with sterile distilled water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C, protected from light. The solution is stable for up to one month at 4°C.[11]
Protocol 2: Preparation of Chloroquine-β-Cyclodextrin Inclusion Complex (Kneading Method)
Materials:
-
Chloroquine
-
β-Cyclodextrin
-
Ethanol
-
Mortar and pestle
Procedure:
-
Determine the desired molar ratio of Chloroquine to β-cyclodextrin (e.g., 1:1).
-
Weigh the appropriate amounts of Chloroquine and β-cyclodextrin.
-
Place the β-cyclodextrin in a mortar.
-
Add a small amount of a water-ethanol mixture to the β-cyclodextrin and knead to form a homogeneous paste.
-
Slowly add the Chloroquine powder to the paste while continuously kneading.
-
Continue kneading for a specified period (e.g., 30-60 minutes).
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
Protocol 3: Preparation of Chloroquine-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
Materials:
-
Chloroquine diphosphate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Magnetic stirrer
-
Homogenizer
Procedure:
-
Dissolve a specific amount of PLGA and Chloroquine diphosphate in DCM to form the organic phase.[12][13]
-
Prepare an aqueous solution of PVA, which will act as the surfactant.
-
Add the organic phase to the aqueous PVA solution under constant stirring to form a coarse oil-in-water (o/w) emulsion.
-
Homogenize the coarse emulsion at high speed to reduce the droplet size and form a nanoemulsion.
-
Evaporate the organic solvent (DCM) from the nanoemulsion by stirring at room temperature for several hours. This will lead to the precipitation of the PLGA nanoparticles encapsulating the Chloroquine.
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles with distilled water to remove any unencapsulated drug and excess surfactant.
-
Resuspend the nanoparticles in a suitable medium or lyophilize them for long-term storage.
Protocol 4: Preparation of Chloroquine-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
Materials:
-
Chloroquine phosphate
-
Chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Magnetic stirrer
Procedure:
-
Prepare a chitosan solution by dissolving chitosan in an aqueous acetic acid solution (e.g., 1% v/v).[8]
-
Prepare a TPP solution by dissolving TPP in distilled water.
-
Prepare a Chloroquine phosphate solution by dissolving it in distilled water.
-
Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring. This will initiate the formation of chitosan nanoparticles through ionic gelation.
-
Add the Chloroquine phosphate solution dropwise to the nanoparticle suspension while continuing to stir.
-
Continue stirring for a defined period (e.g., 1-2 hours) to allow for the encapsulation of Chloroquine.
-
Collect the Chloroquine-loaded chitosan nanoparticles by centrifugation.
-
Wash the nanoparticles with distilled water to remove any unencapsulated drug.
-
Resuspend the nanoparticles in the desired buffer or lyophilize for storage.
Mandatory Visualizations
Autophagy Signaling Pathway and the Effect of Chloroquine
Caption: Chloroquine's inhibitory effect on the autophagy pathway.[14][15]
References
- 1. Chloroquine Solution [novoprolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Chloroquine Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jchps.com [jchps.com]
- 9. Processes | Free Full-Text | Dependence of Viscosity and Diffusion on β-Cyclodextrin and Chloroquine Diphosphate Interactions [mdpi.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 13. Improving Encapsulation of Hydrophilic Chloroquine Diphosphate into Biodegradable Nanoparticles: A Promising Approach against Herpes Virus Simplex-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Einecs 306-377-0 in solution
Critical Notice: The chemical identity of Einecs 306-377-0 could not be determined through available public resources. The information required to generate a comprehensive technical support center, including troubleshooting guides and FAQs, is contingent upon the specific properties of this compound.
Without a confirmed chemical name and CAS number, it is not possible to provide accurate and reliable information regarding its stability in solution, appropriate experimental protocols, or relevant safety data.
To proceed with your request, please provide the specific chemical name or CAS number associated with this compound. Once this information is available, a detailed and accurate technical support resource can be developed to address the needs of researchers, scientists, and drug development professionals.
This future resource would include:
-
Frequently Asked Questions (FAQs): Addressing common issues encountered during the handling and use of the specified compound in solution.
-
Troubleshooting Guides: Providing step-by-step solutions for stability problems, such as precipitation, degradation, or loss of activity.
-
Data Summaries: Clearly structured tables presenting quantitative data on solubility, stability under various conditions (pH, temperature, solvent), and other relevant parameters.
-
Experimental Protocols: Detailed methodologies for key experiments related to the compound's use and stability assessment.
-
Visualizations: Graphviz diagrams illustrating signaling pathways, experimental workflows, or logical relationships pertinent to the compound's application.
We are committed to providing a thorough and accurate technical support center. Your assistance in identifying the specific chemical compound is the necessary first step to achieving this.
Technical Support Center: Optimizing Chloroquine Co-crystal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Chloroquine co-crystals. The aim is to address common challenges and provide actionable strategies to optimize synthesis for higher yields and desired physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are pharmaceutical co-crystals and why are they relevant for Chloroquine?
A1: Pharmaceutical co-crystals are multi-component solids where an Active Pharmaceutical Ingredient (API), like Chloroquine, and a co-former (a benign molecule) are present in a specific stoichiometric ratio within the same crystal lattice.[1][2] They are bound by non-ionic interactions, typically hydrogen bonds.[2][3] This approach is used to enhance the physicochemical properties of an API, such as solubility, stability, dissolution rate, and bioavailability, without altering its intrinsic pharmacological activity.[1][3][4] For an API like Chloroquine, co-crystallization can be explored to improve its properties or to create novel combination therapies.[5][6]
Q2: How do I select an appropriate co-former for Chloroquine?
A2: Co-former selection is crucial for successful co-crystallization.[7] Strategies include:
-
Supramolecular Synthon Approach: This involves identifying reliable hydrogen-bonding patterns between the functional groups of Chloroquine (e.g., quinoline nitrogen, tertiary amine) and potential co-formers.
-
pKa Rule: A general guideline suggests that for co-crystal formation (as opposed to salt formation), the difference in pKa between the API (base) and the co-former (acid) should not be significantly large. A ΔpKa [pKa (base) - pKa (acid)] between -1 and 4 often favors co-crystal formation.[8]
-
Computational Screening: Models like COSMO-RS can be used to computationally screen for viable co-former candidates, potentially reducing experimental costs and time.[9]
-
Generally Regarded As Safe (GRAS) List: Co-formers should be selected from the FDA's GRAS list to ensure pharmaceutical acceptability.[5]
Q3: What is the difference between a co-crystal and a salt?
A3: The primary difference lies in the nature of the interaction between the components. In a co-crystal, the API and co-former are neutral molecules linked by non-ionic interactions like hydrogen bonds.[6] In a salt, there is a proton transfer from an acidic component to a basic component, resulting in an ionic pair. The distinction can sometimes be ambiguous and may require advanced characterization techniques to confirm.[10]
Troubleshooting Guide
Q4: My co-crystallization experiment resulted in a low yield or no product. What are the common causes and solutions?
A4: Low yield is a frequent challenge. The causes can be traced back to issues with supersaturation, solvent selection, or competing solid forms.
-
Problem: Incorrect Supersaturation Level: Co-crystal formation requires the solution to be supersaturated with respect to the co-crystal, but undersaturated or saturated with respect to the individual components (Chloroquine and the co-former).[1][11]
-
Solution: Carefully map the phase diagram for your specific Chloroquine-coformer-solvent system. This helps identify the "cocrystal operating range"—the concentration window where the co-crystal is the most stable and least soluble phase, promoting its precipitation.[1]
-
-
Problem: Poor Solvent Choice: The solvent plays a critical role in mediating co-crystal formation. An unsuitable solvent can lead to the preferential precipitation of one of the starting materials or failure to form co-crystals.[11]
-
Problem: Formation of Stable Polymorphs or Hydrates: Chloroquine or the co-former may crystallize into a more stable polymorph or, if water is present, a hydrate, which can outcompete co-crystal formation.[1]
-
Solution: Use anhydrous solvents and controlled atmospheric conditions if hydration is an issue. To address polymorphism, study the polymorphic landscape of the starting materials and choose crystallization conditions (temperature, solvent) that favor the kinetic or thermodynamic formation of the co-crystal.
-
Below is a decision tree to guide troubleshooting for low-yield experiments.
References
- 1. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijlpr.com [ijlpr.com]
- 3. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Drug-drug cocrystals: Opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational screening for prediction of co-crystals: method comparison and experimental validation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 11. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assays with Einecs 306-377-0
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving Einecs 306-377-0 (2,5-dihydroxybenzoic acid, compound with N4-(7-chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine (2:1)). While this compound has specific properties, many inconsistencies in cell-based assays stem from common procedural variables. This guide will use the widely-used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as a primary example for troubleshooting cell viability, proliferation, and cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: My results show high variability between replicate wells. What are the common causes?
High variability between replicates is a frequent issue and can be attributed to several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a primary source of variability. Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, leading to skewed results.[1][2] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and use only the inner wells for your experimental samples.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, test compounds, or reagents will lead to significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Incomplete Solubilization of Formazan Crystals: If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance.[1] Inadequate mixing or insufficient solvent volume can lead to artificially low and variable readings.[1]
Q2: I'm observing higher-than-expected cell viability (e.g., >100% of control) at certain concentrations of this compound. What could be the reason?
This is a common observation and can be misleading. Here are the potential causes:
-
Increased Metabolic Activity: The MTT assay measures metabolic activity, not directly cell viability.[1] It's possible that at certain concentrations, this compound is increasing the metabolic rate of the cells without affecting their proliferation. This leads to a stronger signal and an apparent increase in viability.
-
Compound Interference: The test compound itself might interact with the MTT reagent.[1] If this compound has reducing properties, it could chemically reduce the MTT to formazan, leading to a false positive signal.[1] To test for this, include control wells with the compound and media but without cells.[1]
-
Cell Proliferation: At low concentrations, some compounds can unexpectedly stimulate cell growth.
Q3: My assay background is very high in the control wells (media only). How can I reduce it?
High background absorbance can mask the true signal from the cells. Here are some troubleshooting steps:
-
Media Components: Phenol red in culture media can contribute to background absorbance. Consider using a phenol red-free medium for the assay.
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes reduce MTT. If possible, reduce the serum concentration or use a serum-free medium during the MTT incubation step.[1]
-
Contamination: Microbial contamination can lead to a high background signal. Ensure aseptic techniques are followed throughout the experiment.[1]
Q4: The results from my MTT assay are not consistent with other viability assays (e.g., LDH or XTT). Why is this happening?
Different viability assays measure different cellular parameters. Discrepancies are not uncommon and can provide valuable insights:
-
Mechanism of Action: MTT and XTT assays rely on mitochondrial dehydrogenase activity.[3] An LDH (lactate dehydrogenase) assay, on the other hand, measures membrane integrity by detecting the release of LDH from damaged cells. A compound could, for instance, inhibit mitochondrial function without causing immediate cell membrane rupture, leading to a drop in the MTT signal but not an increase in the LDH signal.[3]
-
Reagent Reduction: As mentioned, your test compound might selectively interact with one type of tetrazolium salt (like MTT) but not another (like XTT).[3]
Experimental Protocols
Standard MTT Assay Protocol for Adherent Cells
This protocol provides a general framework. Optimization of cell seeding density, MTT concentration, and incubation times is crucial for each cell line and experimental condition.
-
Cell Seeding:
-
Harvest and count cells.
-
Prepare a cell suspension of the desired concentration in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound.
-
Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation
Table 1: Troubleshooting Common Issues in MTT Assays
| Issue | Potential Cause | Recommended Action |
| High Replicate Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension; gently mix between pipetting. |
| Edge effects | Fill outer wells with sterile PBS or media and do not use for samples.[1][2] | |
| Pipetting errors | Calibrate pipettes; use consistent technique. | |
| Viability > 100% of Control | Increased metabolic activity | Consider a cell counting-based assay to confirm proliferation. |
| Compound interference with MTT | Run controls with the compound in cell-free media.[1] | |
| High Background Signal | Phenol red in media | Use phenol red-free media for the assay. |
| Serum components reducing MTT | Reduce serum concentration during MTT incubation.[1] | |
| Microbial contamination | Use aseptic techniques; check for contamination.[1] | |
| Inconsistent Results with Other Assays | Different cellular mechanisms measured | Use multiple assays to build a comprehensive picture of cytotoxicity. |
| Selective compound-reagent interaction | Test for direct reduction of assay reagents by the compound. |
Table 2: Recommended MTT Assay Parameters (Starting Points for Optimization)
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Highly dependent on cell type and proliferation rate. |
| MTT Concentration | 0.2 - 0.5 mg/mL | Higher concentrations may become toxic to cells.[2] |
| MTT Incubation Time | 2 - 4 hours | Should be optimized for each cell line to achieve a sufficient signal without toxicity. |
| Wavelength for Absorbance | ~570 nm |
Visualizations
Caption: Experimental workflow for an MTT-based cell viability assay.
Caption: Principle of the MTT assay: reduction to colored formazan.
References
Technical Support Center: Mitigating Chaloquine-Induced Toxicity in Research
Welcome to the technical support center for researchers working with Chloroquine (CQ). This resource provides practical guidance on strategies to reduce the toxicity of Chloroquine in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving Chloroquine and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of unexpected cell death at standard concentrations. | Cell line hypersensitivity; incorrect dosage calculation; prolonged exposure. | 1. Verify CC50: Determine the 50% cytotoxic concentration (CC50) for your specific cell line and experimental duration (see Protocol 1). 2. Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration for your assay. 3. Time-Course Experiment: Evaluate toxicity at multiple time points to determine the ideal experimental window before significant cell death occurs.[1][2] |
| Inconsistent results between experimental repeats. | Chloroquine solution degradation; variability in cell culture conditions; inconsistent treatment application. | 1. Fresh Solution: Prepare fresh Chloroquine solutions for each experiment from a stock solution stored at -20°C.[1] 2. Standardize Culture: Ensure consistent cell density, passage number, and media composition. 3. Uniform Treatment: Apply Chloroquine consistently across all wells or plates. |
| Difficulty in distinguishing between apoptosis and autophagy-related cell death. | Chloroquine can induce both pathways.[3][4] | 1. Apoptosis Assay: Use Annexin V/Propidium Iodide staining to quantify apoptotic cells (see Protocol 2). 2. Autophagy Markers: Monitor the expression of autophagy markers like LC3-II and p62 via Western blot or immunofluorescence. 3. Caspase Inhibition: Use a pan-caspase inhibitor, like Z-VAD-FMK, to determine if cell death is caspase-dependent. |
| Observed cellular senescence instead of acute toxicity. | Long-term exposure to sub-lethal concentrations of Chloroquine. | 1. Senescence-Associated β-galactosidase Staining: Use this assay to detect senescent cells. 2. Shorten Exposure Time: Consider shorter incubation periods with Chloroquine for your experiments.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Chloroquine-induced toxicity in vitro?
A1: Chloroquine's toxicity primarily stems from its function as a lysosomotropic agent. It accumulates in lysosomes, raising their internal pH and inhibiting lysosomal enzymes. This disruption of lysosomal function leads to impaired autophagy, which can trigger apoptosis and other forms of cell death.[3][5] Chloroquine has also been shown to induce DNA double-strand breaks and activate the p53 signaling pathway.[4][6]
Q2: How can I reduce Chloroquine's toxicity without compromising its experimental effects (e.g., as an autophagy inhibitor)?
A2: Several strategies can be employed:
-
Optimize Concentration and Duration: Use the lowest effective concentration for the shortest possible duration. This can be determined through careful dose-response and time-course experiments.[1]
-
Combination Therapy: Combine Chloroquine with other compounds to achieve the desired effect at a lower, less toxic concentration of Chloroquine. For instance, combining Chloroquine with DNA repair inhibitors has shown synergistic effects in cancer cell lines.[6]
-
Rescue Agents: In some experimental models, certain supplements like aspartate have been shown to rescue cells from Chloroquine-induced cell death.[7]
Q3: Are there less toxic alternatives to Chloroquine for inhibiting autophagy?
A3: Yes, Hydroxychloroquine (HCQ) is a derivative of Chloroquine that is generally considered to be less toxic.[8][9] Other autophagy inhibitors that act on different stages of the pathway, such as 3-methyladenine (3-MA) which inhibits the initial stages of autophagosome formation, can also be considered.[10] However, the choice of inhibitor depends on the specific experimental question.
Q4: What is a typical concentration range for Chloroquine in cell culture experiments?
A4: The effective and toxic concentrations of Chloroquine can vary significantly between cell lines. Generally, concentrations ranging from 1 µM to 100 µM are used in vitro.[1][2][11] It is crucial to determine the optimal concentration for your specific cell line and experimental goals.
Q5: How does Chloroquine affect signaling pathways involved in cell death?
A5: Chloroquine can modulate several key signaling pathways. It is known to activate the p53 pathway, leading to the transcription of pro-apoptotic genes.[4] It also impacts pathways regulated by oncogenic RAS, although the effects can be context-dependent.[12] Furthermore, by disrupting autophagy, Chloroquine can lead to the accumulation of damaged organelles and proteins, triggering cellular stress responses that can culminate in apoptosis.
Quantitative Data Summary
The following tables summarize the cytotoxic concentrations (CC50) of Chloroquine and Hydroxychloroquine in various cell lines.
Table 1: Cytotoxic Concentration (CC50) of Chloroquine in Various Cell Lines
| Cell Line | Assay | CC50 (µM) | Incubation Time (hours) | Reference |
| WI-26VA4 | MTT | 259.19 ± 51.75 | 24 | [13] |
| WI-26VA4 | NR | 279.25 ± 7.14 | 24 | [13] |
| BGMK | MTT | 162.65 ± 46.4 | 24 | [13] |
| BGMK | NR | 240.71 ± 27.32 | 24 | [13] |
| HepG2 | MTT | Not specified | 24 | [13] |
| H9C2 | Cell Proliferation | 29.55 | 48 | [14][15] |
| H9C2 | Cell Proliferation | 15.26 | 72 | [14][15] |
MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay; NR: Neutral Red uptake assay.
Table 2: Comparative Cytotoxicity (CC50) of Chloroquine (CQ) and Hydroxychloroquine (HCQ)
| Cell Line | Drug | CC50 at 48h (µM) | CC50 at 72h (µM) | Reference |
| H9C2 | CQ | 29.55 | 15.26 | [14][15] |
| HCQ | >100 | >100 | [14][15] | |
| HEK293 | CQ | >100 | >100 | [14][15] |
| HCQ | >100 | >100 | [14][15] | |
| IEC-6 | CQ | >100 | >100 | [14][15] |
| HCQ | >100 | >100 | [14][15] |
Detailed Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol is adapted from Mosmann (1983) and Carmichael et al. (1987) as described in a comparative study.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/well and incubate for 18 hours at 37°C to allow for cell adherence.
-
Chloroquine Treatment: Prepare serial dilutions of Chloroquine (e.g., 31.3 to 1,000 µg/mL) in culture medium. Add 20 µL of each concentration to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using an ELISA plate reader.
-
CC50 Calculation: Calculate the CC50 value, which is the concentration of Chloroquine that reduces cell viability by 50% compared to the untreated control.
Protocol 2: Assessment of Apoptosis using Annexin V-FITC/PI Staining
This protocol is based on the methodology described for assessing Chloroquine-induced cell death.[6]
-
Cell Treatment: Treat cells with the desired concentrations of Chloroquine for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Chloroquine's Mechanism of Action and Toxicity Pathways
References
- 1. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 2. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine Triggers Cell Death and Inhibits PARPs in Cell Models of Aggressive Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [PDF] COMPARATIVE TOXICITY STUDY OF CHLOROQUINE AND HYDROXYCHLOROQUINE ON ADULT ALBINO RATS | Semantic Scholar [semanticscholar.org]
- 10. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma [mdpi.com]
- 11. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 12. Regulation of autophagy and chloroquine sensitivity by oncogenic RAS in vitro is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Enhancing the permeability of Chloroquine gentisate across cell membranes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the permeability of Chloroquine gentisate across cell membranes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Chloroquine permeation across cell membranes?
Chloroquine, a weak base, primarily crosses cell membranes via passive diffusion in its neutral, unprotonated form (CQ0)[1][2][3][4]. The permeability of its protonated forms (CQ+ and CQ2+) is significantly lower due to their charge, which hinders their ability to traverse the hydrophobic lipid bilayer[1][2][3]. The extent of ionization is dependent on the pH of the surrounding environment[1][5].
Q2: How does pH influence the permeability of Chloroquine?
The pH of the extracellular and intracellular environments is a critical determinant of Chloroquine's permeability. Chloroquine has pKa values of approximately 8.1 and 10.4[3]. In acidic environments, a larger fraction of Chloroquine will be in its charged, protonated state, reducing its ability to passively diffuse across the cell membrane. Conversely, a more neutral or alkaline pH will favor the uncharged form, enhancing permeability[6]. This principle also leads to "ion trapping," where Chloroquine that has entered a cell in its neutral form becomes protonated and trapped within acidic organelles like lysosomes[5].
Q3: What are common strategies to enhance the cellular uptake of Chloroquine?
Several strategies can be employed to improve the delivery and uptake of Chloroquine into cells:
-
pH Modulation: Adjusting the pH of the experimental medium towards neutral or slightly alkaline can increase the proportion of the permeable, neutral form of Chloroquine.
-
Endosomal Escape Enhancers: Chloroquine itself is known to enhance the endosomal escape of other molecules through the "proton sponge effect."[7][8][9][10] This involves the accumulation and protonation of Chloroquine in endosomes, leading to an influx of chloride ions and water, causing osmotic swelling and rupture of the endosome, which releases its contents into the cytoplasm[7][8].
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating Chloroquine or its salts in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its delivery into cells[11][12][13][14]. These systems can protect the drug from degradation, improve solubility, and facilitate uptake through endocytosis[11][14].
-
Chemical Permeation Enhancers: While not specific to Chloroquine in the provided context, general chemical enhancers can be used to transiently increase membrane permeability.
-
Hybrid Compounds: Synthesizing hybrid molecules that link Chloroquine to other moieties can be a strategy to overcome resistance and potentially improve uptake[15][16].
Q4: How does Chloroquine inhibit autophagy?
Chloroquine is a well-known inhibitor of autophagy. It accumulates in lysosomes, raising their internal pH. This increase in pH inhibits the activity of lysosomal acid hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes to form autolysosomes[2][8][13][17]. This blockage of the final degradation step in the autophagic pathway leads to the accumulation of autophagosomes within the cell[5][17].
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low or Inconsistent Permeability Measurements in Caco-2 Assays
The Caco-2 cell monolayer is a standard in vitro model for predicting human intestinal drug absorption[18][19].
| Potential Cause | Recommended Solution |
| Compromised Monolayer Integrity | Before each experiment, verify the integrity of the Caco-2 monolayer. Measure the Transepithelial Electrical Resistance (TEER); values should typically be above 200-300 Ωcm²[6][18]. Additionally, perform a Lucifer Yellow rejection assay to confirm low paracellular flux[18]. |
| Low Compound Recovery | Low recovery can be due to poor aqueous solubility of Chloroquine gentisate or non-specific binding to the assay plates[18][20]. Ensure the compound is fully dissolved in the transport buffer. Using low-binding plates or adding a small percentage of a non-ionic surfactant might help. Calculate the percentage recovery to diagnose this issue[18][20]. |
| Active Efflux by Transporters | Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump the compound out of the cell, leading to low apparent permeability in the apical-to-basolateral direction[18]. To test for this, perform a bidirectional permeability assay and calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux[18][20]. Co-incubation with a known P-gp inhibitor like verapamil can confirm this[18]. |
| Metabolism by Caco-2 Cells | The compound may be metabolized by enzymes present in the Caco-2 cells, leading to an underestimation of the parent drug's permeability. Analyze samples for the presence of metabolites using a suitable analytical method like LC-MS/MS. |
Issue 2: High Cytotoxicity Observed in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Concentration Too High | Chloroquine can be cytotoxic at higher concentrations[19][21]. Perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental duration. Use concentrations well below the cytotoxic threshold for permeability studies. Cell viability can be assessed using assays like MTS, LDH release, or clonogenic assays[22]. |
| Incorrect Salt Form or Formulation | The gentisate salt or other components in the formulation may contribute to cytotoxicity. Test the vehicle and the gentisate salt alone as controls. |
| Extended Incubation Time | Cytotoxicity can be time-dependent. Optimize the incubation time to be long enough to measure permeability but short enough to avoid significant cell death. |
Issue 3: Difficulty Confirming Autophagy Inhibition
| Potential Cause | Recommended Solution |
| Incorrect Markers or Timepoints | Autophagy is a dynamic process. The accumulation of the autophagosome marker LC3-II is a hallmark of Chloroquine-induced inhibition. Monitor LC3-II levels by Western blot at different time points. The accumulation of p62/SQSTM1, a protein degraded by autophagy, is another reliable marker of autophagic flux inhibition[17]. |
| Suboptimal Chloroquine Concentration | The concentration of Chloroquine required to inhibit autophagy can vary between cell lines. Perform a dose-response experiment and assess LC3-II and p62 levels to determine the optimal concentration for your system. |
| Misinterpretation of Autophagic Flux | An increase in autophagosomes can mean either induction of autophagy or blockage of degradation. To distinguish, perform an autophagic flux assay. This involves comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (like Chloroquine itself or Bafilomycin A1)[13]. A greater increase in LC3-II with the inhibitor suggests active autophagic flux. |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Permeability Coefficients of Chloroquine
| Compound Form | Membrane Model | Permeability Coefficient (Papp) | Reference |
| Neutral Chloroquine (CQ0) | Human Erythrocyte | 7.2 cm s⁻¹ | [3] |
| Neutral Chloroquine (CQ0) | POPC Model Membrane | 38.2 ± 7.8 cm s⁻¹ | [3] |
| Neutral Chloroquine (CQ0) | POPC/POPS Model Membrane | 44 ± 12 cm s⁻¹ | [3] |
| Protonation-Dependent (CQ0 ⇌ CQ+) | POPC Model Membrane | 26.0 ± 6.0 cm s⁻¹ | [3] |
Table 2: Enhancement of Transgene Expression by Chloroquine Analogues
Gene expression enhancement serves as an indicator of successful intracellular delivery and endosomal escape.
| Compound | Concentration for Optimal Enhancement | Relative Luciferase Activity Increase | Reference |
| Chloroquine (CQ) | 100 µM | ~10-fold | [23][24] |
| Quinacrine (QC) | 10 µM | ~10-fold | [24] |
| CQ7a | 100 µM | ~100-fold | [24] |
| CP | N/A | No enhancement observed | [24] |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is adapted from standard methodologies to assess intestinal permeability and identify active efflux[18][20].
1. Cell Culture:
-
Seed Caco-2 cells at a density of 1 x 10⁵ cells/cm² onto Transwell polycarbonate membrane inserts (e.g., 0.4 µm pore size)[6].
-
Culture for 18-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions[6].
2. Monolayer Integrity Check:
-
Measure the TEER of each insert using a voltohmmeter. Only use monolayers with TEER values >200 Ωcm²[6].
-
Optionally, perform a Lucifer Yellow permeability test to confirm low paracellular flux.
3. Transport Experiment:
-
Gently wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4)[6].
-
Apical to Basolateral (A→B) Transport: Add the test compound (Chloroquine gentisate) in transport buffer to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Transport: Add the test compound in transport buffer to the basolateral (donor) chamber. Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours)[20].
4. Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of Chloroquine in each sample using a validated analytical method (e.g., LC-MS/MS).
5. Calculation of Apparent Permeability (Papp):
-
Calculate Papp using the following formula[20]: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation (amount of drug in the receiver chamber per unit time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
6. Calculation of Efflux Ratio (ER):
-
Calculate the ER to assess active transport[20]: ER = Papp(B→A) / Papp(A→B)
Protocol 2: Western Blot for Autophagy Inhibition Markers (LC3-II and p62)
This protocol allows for the detection of autophagosome accumulation, a hallmark of Chloroquine's effect.
1. Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of Chloroquine gentisate for desired time points (e.g., 6, 12, 24 hours)[5]. Include an untreated control.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel (e.g., 12-15% for good resolution of LC3-I and LC3-II).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Also include an antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 indicate inhibition of autophagic flux.
Visualizations
Caption: Workflow for a Caco-2 bidirectional permeability assay.
Caption: Chloroquine inhibits autophagy by blocking lysosome fusion.
Caption: The "Proton Sponge Effect" leading to endosomal escape.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Physical Chemistry of Chloroquine Permeation through the Cell Membrane with Atomistic Detail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug | Semantic Scholar [semanticscholar.org]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. youtube.com [youtube.com]
- 22. bioconductor.org [bioconductor.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Structure-function correlation of chloroquine and analogues as transgene expression enhancers in nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for the Quantification of N,N-diethyl-m-toluamide (DEET) in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of N,N-diethyl-m-toluamide (DEET), also identified under Einecs 306-377-0 in some contexts, in biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying DEET in biological samples?
A1: The principal methods for the detection and quantification of DEET and its metabolites in biological samples are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1] Sample preparation typically involves Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with organic solvents.[1]
Q2: What are the key validation parameters I need to assess for a bioanalytical method according to regulatory guidelines?
A2: According to guidelines from regulatory bodies like the ICH and FDA, a full validation of a bioanalytical method should typically include the assessment of the following parameters: selectivity, specificity, matrix effect, calibration curve, range (Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[2][3][4]
Q3: Where can I find official guidelines on bioanalytical method validation?
A3: Comprehensive guidelines on bioanalytical method validation are available from the International Council for Harmonisation (ICH) under the M10 guideline, as well as from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4][5]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Splitting, or Tailing) in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | Flush the column with a strong solvent.If the problem persists, replace the column. A single column can typically withstand at least 500 injections of extracted samples.[6] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analyte's chemical properties to ensure proper ionization and retention. |
| Sample Injection Issues | Verify that the injection solvent is compatible with the mobile phase to prevent peak distortion.Check for any blockages or leaks in the injector. |
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Contamination | Clean the ion source regularly (e.g., weekly).Use high-purity solvents and reagents to prepare mobile phases and sample extracts.Contamination from sample residues, mobile phase impurities, matrix effects, or column bleed is a common cause of high background noise.[7] |
| Matrix Effects | Optimize the sample preparation procedure to remove interfering substances. Techniques like SPE can be very effective.Matrix effects can cause ion suppression or enhancement, leading to inconsistent results.[6] |
| Improper MS/MS Tuning | Perform a system suitability test (SST) with neat standards to verify instrument performance.Regularly calibrate the mass spectrometer. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| LC Pump or Gradient Issues | Check for leaks in the LC system.Ensure the mobile phase composition is accurate and consistent.Review pressure traces for any fluctuations that could indicate pump problems.[8] |
| Column Temperature Fluctuations | Verify that the column oven is maintaining a stable temperature. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated between injections, which typically requires at least 10 column volumes for reversed-phase columns.[9] |
Issue 4: Sample Carryover
| Possible Cause | Troubleshooting Step |
| Injector Contamination | Flush the sample injection system between runs with a strong wash solution.[7]Investigate potential sources of carryover in the autosampler, such as the sampling needle, injection loop, and valves.[10] |
| Column Memory Effect | If carryover persists after cleaning the injector, it may originate from the column. In such cases, replacing the column might be necessary.[10] |
Experimental Protocols
Specificity and Selectivity
-
Objective: To demonstrate that the analytical method can unequivocally measure the analyte in the presence of other components that may be present in the sample.
-
Methodology:
-
Analyze blank samples of the biological matrix from at least six different sources.
-
Analyze blank samples spiked with the analyte at the LLOQ.
-
Analyze blank samples spiked with potential interfering substances (e.g., metabolites, co-administered drugs).
-
The response in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
-
Linearity and Range
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Methodology:
-
Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of the analyte.
-
The calibration curve should consist of a blank sample, a zero sample (blank with internal standard), and at least six to eight non-zero concentrations covering the expected range.
-
The simplest appropriate model should be used for the regression analysis.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
The mean value should be within ±15% of the nominal value (except for LLOQ, where it should be within ±20%), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of DEET in biological matrices based on published methods.
Table 1: Performance Characteristics of a GC-MS Method for DEET in Human Plasma [11]
| Parameter | Value |
| Linearity Range | 1 - 100 ng/mL |
| Intraday Precision (RSD) | 1.3% - 8% |
| Interday Precision (RSD) | 3% |
| Accuracy at LOQ (RSD) | 92% ± 8% |
| Recovery | > 80% |
Table 2: Performance Characteristics of an HPLC-UV Method for DEET in Human Serum and Urine [12]
| Parameter | Serum | Urine |
| Limit of Detection | 0.09 µg/g | 0.09 µg/mL |
| Recovery | 96% ± 5.9% | 90% ± 5.4% |
| Pooled Relative Standard Deviation | 0.06 | 0.06 |
Visualizations
Caption: Experimental workflow for DEET quantification.
Caption: Bioanalytical method validation lifecycle.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. zefsci.com [zefsci.com]
- 8. myadlm.org [myadlm.org]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Polymorphism in Chloroquine Co-crystals
Disclaimer: Detailed, publicly available experimental data on the polymorphism of Chloroquine co-crystals is limited. This guide is based on established principles of co-crystal screening and characterization, supplemented with a case study on the polymorphism of the antimalarial drug pyrimethamine, which serves as a relevant proxy.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in the context of Chloroquine co-crystals?
A: Polymorphism is the ability of a Chloroquine co-crystal to exist in multiple crystalline forms, known as polymorphs. These different forms have the same chemical composition (Chloroquine and the coformer in a specific stoichiometric ratio) but differ in their crystal lattice arrangements. This can lead to variations in physicochemical properties such as solubility, dissolution rate, stability, and melting point.
Q2: Why is it crucial to screen for polymorphism in Chloroquine co-crystals?
A: Identifying and characterizing all possible polymorphs of a Chloroquine co-crystal is critical for ensuring the consistency, safety, and efficacy of a potential drug product. An unexpected polymorphic transformation during manufacturing or storage could alter the drug's performance. A thorough polymorphic screen helps to identify the most stable form for development.
Q3: What are the common methods for preparing Chloroquine co-crystal polymorphs?
A: Common methods include:
-
Solution-based methods: Slow evaporation, cooling crystallization, and slurry conversion in various solvents. The choice of solvent can significantly influence the resulting polymorphic form.
-
Solid-state methods: Neat (dry) grinding and liquid-assisted grinding (LAG) with small amounts of a solvent. These methods can sometimes yield polymorphs that are not accessible from solution.
-
Thermal methods: Melt crystallization (if the components are thermally stable).
Q4: Which analytical techniques are essential for identifying and characterizing Chloroquine co-crystal polymorphs?
A: A combination of techniques is typically used:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and thermal behavior of the different forms. It can help to identify polymorphic transitions and assess the thermodynamic relationship between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA is often used in conjunction with DSC to determine if a form is a solvate or an anhydrate by measuring weight loss upon heating.
-
Spectroscopic Techniques (FTIR, Raman): These techniques can detect differences in hydrogen bonding and molecular conformations between polymorphs.
-
Hot-Stage Microscopy (HSM): This allows for the visual observation of thermal events, such as melting and polymorphic transformations, as a function of temperature.
Q5: How can I determine the thermodynamic stability of different Chloroquine co-crystal polymorphs?
A: The relative thermodynamic stability can be assessed using several methods:
-
Slurry Conversion: Suspending a mixture of two polymorphs in a solvent at a constant temperature. The less stable form will dissolve and recrystallize as the more stable form over time.
-
DSC (Heat of Fusion Rule): According to Burger's rule, for an enantiotropically related system, the polymorph with the lower melting point will have a higher heat of fusion. For a monotropic system, the higher melting polymorph is the more stable one.
-
Solubility Studies: The polymorph with the lowest solubility in a given solvent at a specific temperature is the most stable form under those conditions.
Troubleshooting Guides
Problem 1: Inconsistent PXRD patterns for the same Chloroquine co-crystal preparation.
This suggests that you may be producing a mixture of polymorphs or that a polymorphic transformation is occurring.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent PXRD results.
Detailed Steps:
-
Review Crystallization Conditions: Carefully document and control all experimental parameters. Minor variations in solvent composition, temperature, cooling rate, or agitation can favor the nucleation of different polymorphs.
-
Isolate and Analyze Single Crystals: If possible, manually separate crystals with different morphologies and analyze them individually using single-crystal X-ray diffraction to determine their structures.
-
Perform a Slurry Conversion Experiment: Stir a sample of the co-crystal in a suitable solvent for an extended period (24-72 hours). Analyze the solid phase by PXRD at different time points. The thermodynamically stable form should predominate over time.
-
Systematic Screening: Design a systematic screen varying key parameters such as solvent, temperature, and crystallization method (e.g., slow evaporation vs. cooling crystallization) to intentionally produce each polymorph in its pure form.
-
Full Characterization: Once pure polymorphs are isolated, characterize each form thoroughly using PXRD, DSC, TGA, and spectroscopy to create a reference database.
Problem 2: A new PXRD pattern appears after storing the Chloroquine co-crystal.
This indicates a potential polymorphic transformation to a more stable form upon storage.
Troubleshooting Workflow:
Caption: Addressing polymorphic transformation upon storage.
Detailed Steps:
-
Characterize the New Form: Fully characterize the new crystalline form that has appeared.
-
Determine the Thermodynamic Relationship: Use DSC to analyze the thermal behavior of both the initial and the new form. This will help determine if the polymorphs are enantiotropically (one form is more stable below a transition temperature, and the other is more stable above it) or monotropically (one form is always more stable) related.
-
Conduct Accelerated Stability Studies: Store samples of the initial form under various conditions of temperature and humidity to understand the rate and conditions of the transformation.
-
Select the Most Stable Form: Based on the stability studies, the thermodynamically most stable form under ambient conditions should be selected for further development to avoid future stability issues.
Experimental Protocols
Protocol 1: Polymorphic Screening of Chloroquine Co-crystals using Liquid-Assisted Grinding (LAG)
-
Preparation: Place equimolar amounts of Chloroquine and the chosen coformer (e.g., a carboxylic acid) in a mortar or a ball mill vial.
-
Solvent Addition: Add a minimal amount (a few microliters) of a selected solvent (e.g., ethanol, ethyl acetate, or water). The solid should appear damp but not form a paste.
-
Grinding: Grind the mixture manually with a pestle or in a ball mill for a set period (e.g., 15-30 minutes).
-
Analysis: Analyze the resulting solid by PXRD to identify the crystalline form produced.
-
Systematic Screening: Repeat the experiment with a variety of solvents to screen for different polymorphs.
Protocol 2: Characterization of Chloroquine Co-crystal Polymorphs
-
Powder X-ray Diffraction (PXRD):
-
Gently pack the sample into a sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 5-40°) using a copper X-ray source.
-
Compare the peak positions and intensities to differentiate between polymorphs.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow to determine melting points and detect any solid-state transitions.
-
-
Thermogravimetric Analysis (TGA):
-
Place a known weight of the sample in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Monitor the weight loss as a function of temperature to identify the presence of solvates.
-
Data Presentation
Table 1: Hypothetical Polymorphic Screening Results for a Chloroquine Co-crystal (Illustrative Example)
| Coformer | Method | Solvent | Resulting Form | Key PXRD Peaks (2θ) | Melting Point (°C) |
| Succinic Acid | Slurry | Ethanol | Form I | 8.5, 12.3, 15.7, 21.4 | 175 |
| Succinic Acid | LAG | Acetonitrile | Form II | 9.1, 11.8, 16.2, 22.0 | 168 |
| Adipic Acid | Slow Evaporation | Methanol | Form A | 7.9, 14.2, 18.8, 20.5 | 182 |
| Adipic Acid | Cooling | Isopropanol | Form B | 8.2, 13.5, 19.1, 21.9 | 179 |
Table 2: Thermal Analysis Data for Hypothetical Chloroquine-Succinic Acid Polymorphs (Illustrative Example)
| Polymorph | Melting Point (Onset, °C) | Heat of Fusion (J/g) | TGA Weight Loss (%) |
| Form I | 175.2 | 110.5 | < 0.1 |
| Form II | 168.5 | 95.2 | < 0.1 |
Visualization
Caption: Workflow for polymorphic screening of Chloroquine co-crystals.
Technical Support Center: Purification of N,N'-bis(2,6-diisopropylphenyl)carbodiimide (Einecs 306-377-0)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for N,N'-bis(2,6-diisopropylphenyl)carbodiimide.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of N,N'-bis(2,6-diisopropylphenyl)carbodiimide.
Frequently Asked Questions
Q1: What are the primary impurities in crude N,N'-bis(2,6-diisopropylphenyl)carbodiimide synthesized from the corresponding thiourea?
A1: The main impurities are typically unreacted N,N'-bis(2,6-diisopropylphenyl)thiourea and various sulfur-containing byproducts that arise from the oxidation step in the synthesis.[1] Residual solvents used in the synthesis and purification are also common impurities.
Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint in the final product often indicates the presence of colored impurities, which could be residual reactants or byproducts from the oxidation of thiourea. Recrystallization from a suitable solvent, such as ethanol, is an effective method for removing these colored impurities.[2]
Q3: After distillation, the purity of my N,N'-bis(2,6-diisopropylphenyl)carbodiimide is still below the desired level. What can I do to improve it?
A3: If a single distillation does not yield a product of sufficient purity, consider performing a second distillation. Alternatively, a combination of purification techniques can be employed. For instance, you can perform a distillation followed by recrystallization to remove different types of impurities.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis.- Product loss during washing or filtration steps.- Suboptimal conditions during distillation or recrystallization. | - Ensure complete conversion of the thiourea during synthesis.- Minimize the number of transfer steps and use appropriate filter pore sizes to prevent product loss.- Optimize distillation parameters (pressure and temperature) and choose an appropriate solvent for recrystallization to maximize recovery. |
| Product Solidifies in the Condenser During Distillation | The melting point of N,N'-bis(2,6-diisopropylphenyl)carbodiimide is around 48-51°C.[2][3] If the condenser temperature is too low, the product will solidify and block the apparatus. | Use a jacketed condenser with circulating warm water (above 55°C) to prevent solidification. |
| Incomplete Removal of Thiourea Impurity | The polarity of the thiourea precursor and the carbodiimide product may be similar, making separation by a single technique difficult. | A combination of purification methods is recommended. Treatment with a solid hydroxide during workup can help remove sulfur-containing impurities.[1] This can be followed by distillation and/or recrystallization for higher purity. |
| Oily Product Obtained After Recrystallization | - The solvent may not have been fully removed.- The presence of low-melting point impurities. | - Ensure the product is thoroughly dried under vacuum to remove all residual solvent.- If impurities are suspected, a second recrystallization or purification by column chromatography may be necessary. |
Quantitative Data on Purification Techniques
The following tables summarize quantitative data from various purification methods for N,N'-bis(2,6-diisopropylphenyl)carbodiimide and related carbodiimides.
Table 1: Purification of N,N'-bis(2,6-diisopropylphenyl)carbodiimide by Recrystallization
| Parameter | Value | Reference |
| Solvent | Ethanol | [2] |
| Initial Purity | 95.96% | [2] |
| Final Purity | 99.36% | [2] |
| Melting Point | 48-50°C | [2] |
Table 2: Purification of Related Carbodiimides by Distillation
| Compound | Boiling Point (°C) | Pressure (mbar) | Yield (%) | Reference |
| 4-tert.-Butyl-2,6-diisopropyl-phenylisocyanate (precursor) | 86 | 0.5 | 98.2 | [4] |
| 4-Phenoxy-2,6-diisopropyl-phenylisocyanat (precursor) | 134 | 0.5 | 97.8 | [4] |
| Bis-(4-tert.-butyl-2,6-diisopropyl-phenyl)-carbodiimide | - | - | 98.5 | [4] |
| Bis-(4-(1-methyl-1-phenyl-ethyl)-2,6-diisopropylphenyl)carbodiimide | - | - | 98.9 | [4] |
Experimental Protocols
Protocol 1: Purification of N,N'-bis(2,6-diisopropylphenyl)carbodiimide by Recrystallization
Objective: To purify crude N,N'-bis(2,6-diisopropylphenyl)carbodiimide to a high degree of purity.
Materials:
-
Crude N,N'-bis(2,6-diisopropylphenyl)carbodiimide
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Place the crude N,N'-bis(2,6-diisopropylphenyl)carbodiimide in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to dissolve the solid upon heating.
-
Gently heat the mixture while stirring until all the solid has dissolved. Avoid boiling the solvent.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the purified crystals in a vacuum desiccator or a drying oven at a temperature below the melting point (e.g., 40°C) until a constant weight is achieved.
Protocol 2: Purification of Carbodiimides by Distillation Under Reduced Pressure
Objective: To purify carbodiimides by vacuum distillation. This is a general procedure that can be adapted for N,N'-bis(2,6-diisopropylphenyl)carbodiimide.
Materials:
-
Crude carbodiimide
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Thermometer
-
Cold trap (optional, but recommended)
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude carbodiimide into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump, including a cold trap if used.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is reached, begin heating the distillation flask.
-
Monitor the temperature of the vapor as it rises. Collect the fraction that distills at the expected boiling point of the carbodiimide at the applied pressure.
-
For N,N'-bis(2,6-diisopropylphenyl)carbodiimide, which is a solid at room temperature, it is crucial to use a jacketed condenser with circulating warm water to prevent the product from solidifying in the condenser.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified carbodiimide is collected from the receiving flask.
Visualizations
Caption: Synthesis and purification workflow for N,N'-bis(2,6-diisopropylphenyl)carbodiimide.
Caption: Decision tree for troubleshooting the purification of N,N'-bis(2,6-diisopropylphenyl)carbodiimide.
References
- 1. US3129245A - Purification of carbodimides - Google Patents [patents.google.com]
- 2. CN103288681A - Process for producing N, N'-diisopropylbenzene carbodiimide by thiourea method - Google Patents [patents.google.com]
- 3. Bis(2,6-diisopropylphenyl)carbodiimide | 2162-74-5 [chemicalbook.com]
- 4. EP0597382B1 - Bis-(4-substituted-2,6-diisopropylphenyl)-carbodiimides, process for their preparation and their use and the intermediates for their preparation 4-substituted-2,6-diisopropyl phenylisocyanate - Google Patents [patents.google.com]
Mitigating degradation of Chloroquine gentisate during storage
This guide provides troubleshooting advice and frequently asked questions regarding the degradation of Chloroquine gentisate during storage. The information is primarily based on studies of Chloroquine and its phosphate salt due to limited available data specifically for Chloroquine gentisate. The degradation pathways and stability profile are expected to be similar.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Chloroquine gentisate during storage?
A1: The stability of Chloroquine salts is influenced by several environmental factors. Key factors that can lead to degradation include:
-
Temperature: Elevated temperatures can accelerate the degradation process.[1][2] It is generally recommended to store Chloroquine products at a controlled room temperature, not exceeding 25°C.[1]
-
Light: Chloroquine solutions are known to be sensitive to light.[3] Exposure to light, especially UV light, can lead to photodegradation.[4][5][6]
-
pH: The pH of a solution can significantly impact the stability of Chloroquine. The degradation rate can increase in both acidic and alkaline conditions, with optimal stability generally found in the pH range of 4-6 for solutions.[3][5][7][8]
-
Humidity: High humidity can affect the stability of solid forms of Chloroquine gentisate by providing a medium for chemical reactions to occur. A relative humidity of not more than 65% is advisable for storage.[1]
-
Oxidation: Chloroquine can be degraded through oxidation.[7][9] Contact with oxidizing agents or exposure to air (oxygen) can contribute to the formation of degradation products.[1]
Q2: I've noticed a change in the color of my Chloroquine gentisate powder/solution. What could be the cause?
A2: A change in color, such as yellowing, can be an indication of degradation. This is often associated with exposure to light or oxidation. One of the known degradation products of Chloroquine is Chloroquine-N-oxide, which can be formed through oxidation.[10] It is crucial to investigate the purity of the product if a color change is observed.
Q3: My aqueous solution of Chloroquine gentisate has become cloudy. What should I do?
A3: Cloudiness or precipitation in an aqueous solution can indicate several issues, including:
-
Degradation: The formation of insoluble degradation products.
-
Solubility Issues: The concentration of Chloroquine gentisate may have exceeded its solubility in the prepared buffer or solvent system. The solubility of Chloroquine phosphate in PBS (pH 7.2) is approximately 10 mg/ml, and it is not recommended to store aqueous solutions for more than one day.[11]
-
pH Shift: A change in the pH of the solution could affect the solubility of the compound.
It is recommended to discard the cloudy solution and prepare a fresh one, ensuring the compound is fully dissolved and the storage conditions are appropriate.
Q4: What are the recommended storage conditions for Chloroquine gentisate?
A4: To minimize degradation, Chloroquine gentisate should be stored under the following conditions:
-
Temperature: Store at a controlled room temperature (15-25°C).[1] For long-term storage of the solid compound, -20°C is recommended.[11]
-
Light: Protect from light by using amber-colored vials or storing in a dark place.[1][3]
-
Humidity: Store in a dry environment with a relative humidity below 65%.[1]
-
Atmosphere: For solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of Chloroquine gentisate leading to lower potency or the presence of interfering substances. | 1. Verify the purity of the Chloroquine gentisate using an appropriate analytical method like HPLC.[9][12] 2. Prepare fresh solutions for each experiment. 3. Review storage conditions to ensure they are optimal. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.[9] 2. Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products.[9] |
| Reduced solubility of the compound | Degradation into less soluble products or pH alteration of the solution. | 1. Check the pH of the solution. 2. Prepare a fresh solution in a suitable buffer. 3. If the issue persists, consider the possibility of lot-to-lot variability in the compound. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Chloroquine
This protocol outlines a general method for assessing the stability of Chloroquine.
-
Preparation of Solutions:
-
Prepare a stock solution of Chloroquine gentisate in a suitable solvent (e.g., methanol or water).
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a specific wavelength (e.g., 343 nm).[10]
-
Injection Volume: 20 µL.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light.
-
-
Analysis:
-
Inject the prepared solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent drug peak.
-
Visualizations
Caption: Major degradation pathways for Chloroquine.
Caption: Workflow for a forced degradation study.
References
- 1. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. Stability of chloroquine in an extemporaneously prepared suspension stored at three temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. malariaworld.org [malariaworld.org]
- 5. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient degradation of chloroquine drug by electro-Fenton oxidation: Effects of operating conditions and degradation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nukleonika.pl [nukleonika.pl]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. HPLC methods for choloroquine determination in biological samples and pharmaceutical products | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Head-to-Head In Vitro Comparison of Chloroquine Salts
A comprehensive analysis of the available in vitro data comparing the biological activity of different chloroquine salts, focusing on antiviral, antiparasitic, and cytotoxic effects.
This guide provides a detailed comparison of chloroquine salts based on published in vitro studies. While direct head-to-head studies comparing chloroquine phosphate and chloroquine sulfate are limited, this document synthesizes available data on various chloroquine forms, including diphosphate and sulfate salts, as well as their enantiomers, to offer valuable insights for researchers, scientists, and drug development professionals.
Data Summary
The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of the biological activities of different chloroquine salts and derivatives.
Antiviral Activity against SARS-CoV-2
This table presents the half-maximal inhibitory concentration (IC50) values of chloroquine diphosphate and hydroxychloroquine sulfate, including their racemic mixtures and individual enantiomers, against SARS-CoV-2.
| Compound | IC50 (µM) |
| Racemic Chloroquine Diphosphate (Rac-CQ) | 1.801[1][2] |
| R-Chloroquine (R-CQ) | 1.975[1][2] |
| S-Chloroquine (S-CQ) | 1.761[1][2] |
| Racemic Hydroxychloroquine Sulfate (Rac-HCQ) | 1.752[1][2] |
| R-Hydroxychloroquine (R-HCQ) | 2.445[1][2] |
| S-Hydroxychloroquine (S-HCQ) | 1.444[1][2] |
Lower IC50 values indicate greater potency.
Cytotoxicity
The half-maximal cytotoxic concentration (CC50) values of chloroquine diphosphate and hydroxychloroquine sulfate across various cell lines are presented below.
| Cell Line | Chloroquine Diphosphate CC50 (µM) at 72h | Hydroxychloroquine Sulfate CC50 (µM) at 72h |
| H9C2 | 17.1[3] | > 300 |
| HEK293 | 9.883[3] | 103.8 |
| IEC-6 | 17.38[3] | 100.9 |
| A549 | 28.59 | 109.4 |
| Huh7 | 26.23 | 64.91 |
| Hep3B | 29.34 | 20.37 |
| Caco-2 | 26.74 | 114.7 |
| Vero | 28.69 | 24.31 |
Higher CC50 values indicate lower cytotoxicity.
Antimalarial Activity: Inhibition of β-Hematin Formation
This table shows the 50% inhibitory concentrations (IC50) of chloroquine phosphate and chloroquine sulfate on the formation of β-hematin, a crucial process for the survival of the malaria parasite.
| Chloroquine Salt | IC50 (mM) |
| Chloroquine Phosphate | 2.14 ± 0.07[4] |
| Chloroquine Sulfate | 2.18 ± 0.08[4] |
Lower IC50 values indicate greater inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antiviral Activity Assay (SARS-CoV-2)
The antiviral activity of chloroquine salts was determined using a plaque reduction assay in Vero E6 cells.
-
Cell Preparation: Vero E6 cells were seeded in 12-well plates and grown to 90-100% confluency.
-
Virus Infection: The cell culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS). The cells were then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing various concentrations of the chloroquine compounds.
-
Plaque Visualization: After incubation for 48-72 hours at 37°C, the cells were fixed with 4% paraformaldehyde and stained with crystal violet.
-
Data Analysis: The number of plaques in each well was counted, and the IC50 value was calculated as the concentration of the compound that inhibited 50% of the plaque formation compared to the untreated virus control.
Cytotoxicity Assay
The cytotoxicity of chloroquine salts was evaluated using a cell viability assay, such as the MTT or neutral red uptake assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Exposure: The cells were treated with a range of concentrations of the chloroquine salts and incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).
-
Neutral Red Uptake Assay: Cells were incubated with a medium containing neutral red dye. After an incubation period, the cells were washed, and the incorporated dye was extracted. The absorbance of the extracted dye was measured.
-
-
Data Analysis: The cell viability was expressed as a percentage of the untreated control cells. The CC50 value was determined as the concentration of the compound that reduced cell viability by 50%.
Inhibition of β-Hematin Formation Assay
The inhibitory effect of chloroquine salts on the polymerization of heme into hemozoin (β-hematin) was assessed as follows:
-
Reaction Mixture: A solution of hematin was prepared in a suitable solvent (e.g., DMSO). The chloroquine salts were dissolved and serially diluted.
-
Initiation of Polymerization: The polymerization reaction was initiated by adding an acetate buffer to the hematin solution in the presence of different concentrations of the chloroquine salts.
-
Incubation: The reaction mixture was incubated at a specific temperature (e.g., 37°C) for a set duration to allow for β-hematin formation.
-
Quantification: The amount of β-hematin formed was quantified by measuring the absorbance of the solution after centrifugation and removal of the supernatant.
-
Data Analysis: The percentage of inhibition was calculated by comparing the absorbance of the samples with that of the control (no inhibitor). The IC50 value was determined as the concentration of the chloroquine salt that inhibited β-hematin formation by 50%.
Visualizations
The following diagrams illustrate key pathways and workflows related to the action of chloroquine.
Caption: Chloroquine's Mechanism of Autophagy Inhibition.
Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.
Discussion of Signaling Pathways
Chloroquine is known to interfere with several cellular signaling pathways. Its primary mechanism of action as an antimalarial and its potential as an anticancer and antiviral agent are linked to its ability to accumulate in acidic organelles like lysosomes.[5][6]
Autophagy Inhibition: As a weak base, chloroquine can diffuse across lysosomal membranes and become protonated within the acidic environment of the lysosome. This trapping of protonated chloroquine leads to an increase in the lysosomal pH. The elevation in pH inhibits the activity of lysosomal hydrolases and disrupts the fusion of autophagosomes with lysosomes. This blockage of the autophagic flux is a key mechanism underlying its therapeutic and toxic effects.
Other Affected Pathways: In the context of malaria, chloroquine is thought to interfere with the parasite's detoxification of heme in the food vacuole.[6] Studies on chloroquine-resistant Plasmodium falciparum have also pointed to alterations in metabolic pathways, including oxidative stress and glycolysis.[7][8] Furthermore, chloroquine has been shown to have immunomodulatory effects and can interfere with signaling pathways related to inflammation.[6] In neuronal cells, chloroquine can impact calcium signaling.[9] These diverse effects on cellular pathways contribute to its broad spectrum of biological activities.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 6. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. An in vitro study on the differentiated metabolic mechanism of chloroquine-resistant Plasmodium falciparum using high-resolution metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Anti-Proliferative Effects: A Guide to Cellular Assays
A critical guide for researchers, scientists, and drug development professionals on the methodologies used to validate the anti-proliferative effects of test compounds. This guide clarifies the role of Einecs 306-377-0 (MTT) as a key reagent in one of the most common proliferation assays and compares this method to other available alternatives.
Introduction to this compound and its Role in Measuring Cell Proliferation
This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide , a tetrazolium salt more commonly known as MTT .[1][2] It is crucial to understand that MTT is not a compound with anti-proliferative effects. Instead, it is a vital reagent used in the MTT assay, a widely adopted colorimetric method for assessing cell metabolic activity.[1][3] This assay is frequently employed to indirectly measure cell viability and proliferation, making it a cornerstone technique in drug discovery and toxicology for evaluating the effects of potential anti-proliferative agents.[3][4]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in living, metabolically active cells.[3] This reaction produces a purple formazan product, which is insoluble in water.[1][3] The amount of this formazan, which can be quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[5] Therefore, a reduction in the purple color when cells are treated with a test compound indicates a decrease in cell viability or proliferation.
Comparison of Cell Proliferation Assays
While the MTT assay is a robust and widely used method, several alternatives are available, each with its own advantages and disadvantages. The choice of assay often depends on the specific research question, cell type, and available equipment.
| Assay Name | Principle | Detection Method | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[3] | Colorimetric (Absorbance) | - Fast protocol- High-throughput compatible- Inexpensive | - Endpoint assay- Potential for overestimation of viability- Requires a final formazan solubilization step |
| XTT Assay | Similar to MTT, but the resulting formazan product is water-soluble. | Colorimetric (Absorbance) | - High sensitivity- Large dynamic range- Water-soluble product (no solubilization step) | - Endpoint assay- Potential for overestimation of viability |
| WST-1 Assay | Utilizes a water-soluble tetrazolium salt that is cleaved to a soluble formazan, primarily at the cell surface. | Colorimetric (Absorbance) | - Highest sensitivity- Faster protocol than MTT | - Endpoint assay- Potential for overestimation of viability |
| BrdU Assay | Incorporation of the thymidine analog BrdU into newly synthesized DNA, detected with an anti-BrdU antibody. | ELISA, Flow Cytometry, IHC, ICC | - Measures DNA synthesis directly- Allows for cell cycle analysis- Single-cell resolution possible | - Lengthy protocol- Can be toxic to cells- May require DNA denaturation |
| Luminescent ATP Assay | Measures ATP levels using a luciferase-based reaction, as ATP is a marker of metabolically active cells. | Luminescence | - Very sensitive- Fast protocol- High-throughput compatible | - Requires cell lysis |
Experimental Protocols
MTT Assay Protocol
This protocol provides a general framework for assessing the anti-proliferative effects of a test compound on adherent cells. Optimization for specific cell lines and compounds is recommended.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a 96-well plate with a predetermined optimal number of cells per well (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[6]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
-
Visualizing the MTT Assay Workflow
The following diagram illustrates the key steps in a typical MTT assay to determine the anti-proliferative effects of a test compound.
Caption: Workflow of the MTT assay for evaluating compound-induced cytotoxicity.
Signaling Pathway Visualization
While MTT itself does not have anti-proliferative effects and therefore does not directly engage a signaling pathway, many anti-proliferative compounds exert their effects by modulating key cellular signaling pathways that control cell cycle progression and apoptosis. A common target for anti-cancer drugs is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a frequent target for anti-proliferative drug development.
Caption: The PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival.
References
- 1. MTT - Biotium [biotium.com]
- 2. MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) 1 g | Contact Us [thermofisher.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. chondrex.com [chondrex.com]
- 5. 4.5. Determination of Antiproliferative Activity by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay [bio-protocol.org]
- 6. atcc.org [atcc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Chloroquine: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The following sections present a detailed cross-validation of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific applications.
Note on Chloroquine Form: The experimental data presented in this guide pertains to the analysis of Chloroquine, primarily as Chloroquine Diphosphate. Specific cross-validation studies on Chloroquine Gentisate were not prominently available in the reviewed literature. However, the methodologies described can be adapted and validated for the gentisate salt.
Quantitative Method Comparison
The performance of UPLC-DAD and HPLC-DAD methods for the simultaneous quantification of Chloroquine was rigorously evaluated. A summary of the validation parameters is presented below, highlighting the key differences in their analytical performance.
| Validation Parameter | UPLC-DAD | HPLC-DAD | Reference(s) |
| Linearity (r²) | > 0.99 | > 0.99 | [1] |
| Precision (CV%) | < 2.0% | < 2.0% | [1] |
| Accuracy (Recovery) | 98.11% - 99.83% | 98.0% - 102.2% | [1] |
| Limit of Detection (LOD) | 0.01 mg/mL | 0.01 mg/mL | [1] |
| Limit of Quantification (LOQ) | 0.03 mg/mL | 0.03 mg/mL | [1] |
| Analysis Time | Significantly faster than HPLC | Longer run times | [1] |
| Solvent Consumption | Lower | Higher | [1] |
Experimental Protocols
Detailed methodologies for the compared HPLC-DAD and UPLC-DAD methods are provided below. These protocols are based on validated studies and offer a clear guideline for implementation.
UPLC-DAD Method
Instrumentation: Waters Acquity UPLC system with a photodiode array detector (DAD).
Chromatographic Conditions:
-
Column: Hypersil C18 (50 x 2.1 mm, 1.9 μm particle size)
-
Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% aqueous triethylamine, with pH adjusted to 3.0 using phosphoric acid (B)
-
Flow Rate: 0.6 mL/min
-
UV Detection: 260 nm
Sample Preparation: Standard and sample solutions of Chloroquine are prepared in a suitable diluent, such as the mobile phase, to achieve concentrations within the validated linear range.
HPLC-DAD Method
Instrumentation: A standard HPLC system equipped with a DAD.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 150 x 4.6 mm, 5 μm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. For instance, a mobile phase of phosphate buffer (pH 3.0) and methanol in a 70:30 v/v ratio has been used.
-
Flow Rate: Typically around 1.0 mL/min.
-
UV Detection: 260 nm[2]
Sample Preparation: Similar to the UPLC method, standard and sample solutions are prepared in an appropriate solvent to fall within the linear range of the assay.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, ensuring a comprehensive and objective comparison.
Caption: Logical workflow for cross-validating two analytical methods.
Summary and Conclusion
The cross-validation data reveals that while both HPLC and UPLC methods are accurate, precise, and linear for the quantification of Chloroquine, the UPLC method offers significant advantages in terms of speed and efficiency. The faster analysis time and lower solvent consumption of the UPLC method make it a more cost-effective and environmentally friendly option for high-throughput analysis in quality control and research settings.[1] A statistical comparison of results obtained from both methods for the analysis of Chloroquine in tablet formulations showed no significant differences, confirming their equivalence in terms of accuracy.[1] Researchers should consider these factors when selecting the most suitable method for their specific needs.
References
A Comparative Guide to the Bioavailability of Different Chloroquine Formulations
This guide provides a comparative analysis of the bioavailability of various chloroquine formulations, drawing upon data from several bioequivalence and pharmacokinetic studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of how formulation differences can impact the delivery and absorption of this widely used antimalarial drug.
Executive Summary
The bioavailability of chloroquine can be significantly influenced by its formulation. Studies have compared various oral dosage forms, including plain tablets, sugar-coated tablets, and capsules, as well as different administration routes like oral versus rectal. While many standard tablet formulations demonstrate bioequivalence, variations in coatings and manufacturing processes can lead to significant differences in drug absorption, potentially impacting therapeutic efficacy. This guide synthesizes key pharmacokinetic data and experimental methodologies from comparative studies to highlight these differences.
Comparative Bioavailability Data
The following tables summarize the key pharmacokinetic parameters from studies comparing different chloroquine formulations. These parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which is a measure of total drug exposure.
Table 1: Comparison of a Sugar-Coated vs. a Plain Chloroquine Phosphate Formulation [1][2]
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) |
| Plain Tablet (Shellyquine) | 162 ± 14 | 4396.3 ± 833 |
| Sugar-Coated Tablet (Dawaquin) | 56.6 ± 5.2 | 2060 ± 339 |
This study highlighted that the plain tablet formulation had a significantly higher bioavailability compared to the sugar-coated tablet (P<0.001)[1][2].
Table 2: Bioequivalence Study of Two Brands of Chloroquine Phosphate Tablets [3][4]
| Formulation | Relative Bioavailability Range | Statistical Significance |
| Brand A (Reference) | - | - |
| Brand B (Test) | 84-115% | Not Statistically Significant (p<0.001 for bioequivalence) |
This study concluded that the two brands of chloroquine phosphate tablets were bioequivalent[3][4].
Table 3: Comparison of a Film-Coated vs. a Reference Chloroquine Tablet [5]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Film-Coated Tablet (Test) | 81.6 ± 25 | 4 ± 1.6 | 6976 ± 1967 |
| Reference Tablet (Resochin) | 83.4 ± 27 | 4 ± 1.0 | 6446 ± 2460 |
The film-coated tablet was found to be bioequivalent to the reference tablet[5].
Table 4: Bioequivalence of a New Coated vs. an Uncoated Chloroquine Tablet [6][7][8]
| Parameter | Ratio of Geometric Means (Test/Reference) (90% CI) |
| Cmax | 95.33% (89.18; 101.90) |
| AUC0-t | 86.85% (82.61; 91.31) |
| AUC0-inf | 84.45% (76.95; 92.67) |
As the 90% confidence intervals for Cmax and AUC were within the acceptance range of 80-125%, the coated and uncoated formulations were considered bioequivalent[6][7][8].
Table 5: Comparative Bioavailability of Oral vs. Rectal Chloroquine Formulations [9]
| Formulation | Relative Bioavailability to Oral Tablet |
| Rectal Suppositories (Witepsol H15) | 10 - 53% |
The study concluded that it is not therapeutically sound to replace oral chloroquine tablets with a rectal formulation at the same dose due to significantly lower and variable bioavailability[9].
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the bioavailability data. Below are detailed summaries of the experimental protocols.
Protocol 1: Sugar-Coated vs. Plain Chloroquine Phosphate Tablets [1][2]
-
Study Design: A single-dose study involving two groups of 10 healthy volunteers each.
-
Dosage: A single oral dose of 10 mg/kg body weight of either the sugar-coated (Dawaquin) or plain formulation (Shellyquine) of chloroquine phosphate was administered after an overnight fast[1].
-
Sample Collection: Whole blood samples were collected at various time points.
-
Analytical Method: Chloroquine concentrations in whole blood were measured using high-performance liquid chromatography (HPLC)[1][2].
-
Pharmacokinetic Analysis: Bioavailability was determined by comparing the area under the blood chloroquine concentration-time curve (AUC) and the peak blood chloroquine concentration (Cmax) for both formulations[1][2].
Protocol 2: Bioequivalence of Two Brands of Chloroquine Phosphate Tablets [3][4]
-
Study Design: A single-dose, two-period, two-way crossover study in ten healthy male volunteers (22-25 years old)[3][4].
-
Dosage: A single oral dose of 600 mg of chloroquine base (administered as four 250 mg chloroquine phosphate tablets) was given with 200 ml of water after an overnight fast[3][4].
-
Sample Collection: Saliva samples were collected at various time intervals.
-
Analytical Method: Chloroquine phosphate levels were determined spectrometrically[3].
-
Pharmacokinetic Analysis: The area under the concentration-time curve (AUC) was calculated using the trapezoidal method. The maximum saliva concentration (Cmax) was obtained directly from the concentration-time curve. A paired t-test was used to assess statistical significance[3].
Protocol 3: Bioequivalence of a Fixed-Dose Combination Capsule vs. Separate Tablets [10]
-
Study Design: An open-label, two-sequence, two-period, randomized crossover study in twelve healthy volunteers.
-
Dosage: A single oral dose of 100 mg chloroquine and 200 mg proguanil was administered as either a fixed-dose combination capsule or as separate reference tablets[10].
-
Sample Collection: Biological samples (plasma, whole blood, and erythrocytes) were collected for up to 43 days after administration[10].
-
Analytical Method: The parent drugs and their main metabolites were analyzed using high-performance liquid chromatography (HPLC)[10].
-
Pharmacokinetic Analysis: Bioequivalence was assessed for AUC and Cmax in whole blood and plasma[10].
Visualizations
Chloroquine Metabolism Pathway
The metabolism of chloroquine primarily occurs in the liver and involves N-dealkylation by cytochrome P450 enzymes.
Caption: Simplified metabolic pathway of chloroquine.
General Bioavailability Study Workflow
The following diagram illustrates a typical workflow for a comparative bioavailability study.
References
- 1. Comparative bioavailability of oral sugar-coated and plain formulation of chloroquine phosphate marketed in Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. malariaworld.org [malariaworld.org]
- 8. Pharmacokinetics of chloroquine and primaquine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative bioavailability of rectal and oral formulations of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioequivalence evaluation of a fixed combination of chloroquine and proguanil in a capsule formulation versus a standard medication - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling a Misconception: Einecs 306-377-0 is a Laboratory Tool, Not a Therapeutic Counterpart to Hydroxychloroquine
A direct in vivo efficacy comparison between Einecs 306-377-0 and hydroxychloroquine is not feasible as these two substances serve fundamentally different purposes in scientific research and medicine. While hydroxychloroquine is a well-established therapeutic drug, this compound is the European Inventory of Existing Commercial Chemical Substances number for MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) , a chemical reagent used extensively in laboratory settings to assess cell viability.[1][2][3]
MTT is a yellow tetrazolium salt that is reduced by metabolically active cells to form a purple formazan product.[1][3] The intensity of the purple color is directly proportional to the number of viable cells, making the MTT assay a widely used method for measuring cellular proliferation and cytotoxicity in in vitro studies.[4][5] It is a crucial tool for screening the effects of potential drug candidates on cells in a laboratory environment but is not administered to living organisms as a treatment.
In contrast, hydroxychloroquine is an antimalarial drug that is also widely used as an immunomodulator for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Its therapeutic effects are attributed to its ability to interfere with lysosomal activity and modulate inflammatory pathways.
Therefore, the premise of a head-to-head in vivo efficacy comparison is invalid. An appropriate analogy would be comparing the function of a thermometer (a diagnostic tool) to that of an antibiotic (a therapeutic agent).
The Role of MTT in Drug Development
While not a therapeutic agent itself, the MTT assay is instrumental in the preclinical evaluation of drugs like hydroxychloroquine. Researchers utilize the MTT assay to:
-
Determine the cytotoxic effects of new drug candidates on various cell lines.
-
Assess the impact of a drug on cell proliferation and survival.
-
Screen large libraries of compounds to identify potential therapeutic agents.
For instance, an experiment investigating the effects of hydroxychloroquine on cancer cells might employ the MTT assay to quantify the extent to which the drug inhibits cell growth.
Experimental Workflow: Utilizing the MTT Assay
Below is a generalized workflow for an in vitro cytotoxicity study using the MTT assay, which could be applied to a substance like hydroxychloroquine.
Caption: A typical experimental workflow for assessing cell viability using the MTT assay.
Signaling Pathways and Drug Action
The signaling pathways affected by a therapeutic drug are a central focus of research. While MTT itself does not have a therapeutic signaling pathway, it is used to measure the downstream consequences of pathway modulation by drugs. For example, if a drug induces apoptosis (programmed cell death), the MTT assay would show a decrease in viable cells.
The logical relationship for evaluating a drug's effect on a signaling pathway leading to cell death using an MTT assay is illustrated below.
Caption: Logical diagram showing how a therapeutic agent's effect on a signaling pathway is quantified by the MTT assay.
References
- 1. MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) 1 g | Buy Online [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. Molecular Probes™ MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) | Fisher Scientific [fishersci.ca]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Benchmarking the Safety Profile of Chloroquine Co-Crystals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of chloroquine and the prospective safety of its co-crystals. While experimental data on the toxicity of chloroquine co-crystals is not yet widely available, this document serves as a benchmark, summarizing the known safety concerns of chloroquine and outlining the requisite experimental framework for evaluating the potential safety advantages of chloroquine co-crystals. The central hypothesis is that co-crystallization may mitigate the toxicity of chloroquine by modifying its physicochemical properties, leading to improved safety and tolerability.
Quantitative Safety Data: Chloroquine
The following tables summarize key quantitative data on the toxicity of chloroquine from in vitro and in vivo studies. This information establishes a baseline for comparison with future studies on chloroquine co-crystals.
Table 1: In Vitro Cytotoxicity of Chloroquine
| Cell Line | Assay | CC50 (µM) | Exposure Time (h) | Reference |
| Vero | MTT | 92.35 | 72 | [1] |
| ARPE-19 | MTT | 49.24 | 72 | [1] |
| H9C2 | MTT | <30 | 72 | [1] |
| HEK293 | MTT | <30 | 72 | [1] |
| IEC-6 | MTT | <30 | 72 | [1] |
| WI-26VA4 | MTT | 259.19 ± 51.75 | 24 | [2] |
| BGMK | MTT | 162.65 ± 46.4 | 24 | [2] |
| HepG2 | MTT | >1000 | 24 | [2] |
Table 2: In Vivo Acute Toxicity of Chloroquine Phosphate
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 330 | [3] |
Experimental Protocols for Safety Benchmarking
The following are detailed methodologies for key experiments essential for a comprehensive safety assessment of chloroquine co-crystals, benchmarked against chloroquine.
Cytotoxicity Assays
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (CC50).
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, H9c2 for cardiotoxicity) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compounds (chloroquine and chloroquine co-crystals) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC50 value from the dose-response curve.[2]
b) Neutral Red (NR) Uptake Assay
-
Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Procedure: After treatment with the test compounds, incubate the cells with a medium containing neutral red. Subsequently, the cells are washed, the dye is extracted from the viable cells using a destain solution, and the absorbance is measured.
Genotoxicity Assays
Objective: To assess the potential of a compound to induce genetic mutations or chromosomal damage.
a) Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive result is indicated by an increase in the number of revertant colonies in the presence of the test compound, suggesting it is a mutagen.
-
Procedure: The bacterial strains are exposed to the test compound with and without a metabolic activation system (S9 mix). The number of revertant colonies is then counted.
b) In Vitro Micronucleus Assay
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.
-
Procedure: Treat cultured mammalian cells with the test compound. After an appropriate incubation period, the cells are harvested and stained. The frequency of micronucleated cells is then determined by microscopy.
Cardiotoxicity Assessment
Objective: To evaluate the potential adverse effects of the compound on the heart.
-
In Vitro Electrophysiology (hERG Assay): This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes.
-
In Vivo Electrocardiogram (ECG) Monitoring: Anesthetized animals (e.g., rats or guinea pigs) are administered the test compound, and their ECG is continuously monitored for changes in heart rate, PR interval, QRS duration, and QT interval.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Safety Profiling
The following diagram illustrates a typical workflow for assessing the safety profile of a new drug candidate, such as a chloroquine co-crystal.
Caption: Experimental workflow for safety assessment of new drug candidates.
Hypothesized Mechanism for Improved Safety of Chloroquine Co-Crystals
This diagram illustrates the theoretical basis for how co-crystallization could enhance the safety profile of chloroquine.
Caption: Rationale for improved safety of chloroquine via co-crystallization.
Conclusion and Future Directions
The established safety profile of chloroquine, characterized by potential cytotoxicity, genotoxicity, and cardiotoxicity, necessitates the exploration of strategies to mitigate these adverse effects. An in silico study has suggested that co-crystallization of chloroquine with macrolide antibiotics could result in lower toxicity. This provides a strong rationale for the synthesis and experimental evaluation of chloroquine co-crystals.
The experimental protocols detailed in this guide provide a robust framework for a head-to-head comparison of the safety profiles of chloroquine and its co-crystals. By systematically applying these assays, researchers can generate the necessary data to either validate or refute the hypothesis that co-crystallization offers a viable path to a safer chloroquine-based therapeutic. Such studies are critical for advancing the development of new and improved treatment options for malaria and other conditions where chloroquine is indicated.
References
- 1. mdpi.com [mdpi.com]
- 2. Mutagenic, Genotoxic and Immunomodulatory effects of Hydroxychloroquine and Chloroquine: a review to evaluate its potential to use as a prophylactic drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New In Silico Insights into the Application of (Hydroxy)Chloroquine with Macrolide Antibiotic Co-Crystals against the SARS-CoV-2 Virus [mdpi.com]
The Salt Matters: A Comparative Guide to Chloroquine Gentisate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chloroquine gentisate, a salt form of the well-established antimalarial drug Chloroquine. While direct comparative studies on Chloroquine gentisate are not available in published literature, this document synthesizes information on the properties of gentisate salts and the known characteristics of Chloroquine to offer a predictive comparison with the commonly used Chloroquine phosphate. This guide is intended to inform research and development by highlighting potential advantages and areas for experimental validation.
Executive Summary
The choice of a salt form for an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, bioavailability, and toxicity profile.[1][2][3] Chloroquine is widely available as a phosphate salt. Gentisic acid, a metabolite of aspirin, is utilized as an antioxidant excipient in pharmaceutical preparations.[4][5][6] A gentisate salt of Chloroquine could therefore potentially offer improved stability and a favorable toxicity profile. This guide outlines the hypothetical advantages of Chloroquine gentisate and provides established experimental protocols to validate these claims.
Hypothetical Performance Comparison
Based on the known properties of gentisate and general principles of pharmaceutical salt selection, Chloroquine gentisate may offer advantages over Chloroquine phosphate in several key areas. The following table summarizes these potential differences.
| Property | Chloroquine Phosphate | Chloroquine Gentisate (Hypothetical) | Rationale for Hypothetical Advantage |
| Chemical Stability | Stable, but susceptible to degradation. | Potentially enhanced stability. | Gentisic acid is an antioxidant and can act as a stabilizer, potentially protecting Chloroquine from oxidative degradation.[4][5][6][7] |
| Bioavailability | Oral bioavailability of tablets is 67-114%.[8] Different formulations show significant variations.[9][10] | Potentially improved and more consistent bioavailability. | The salt form can influence dissolution rate and solubility, key factors in bioavailability.[1][3][11] Gentisate may offer more favorable physicochemical properties. |
| Toxicity | Known side effects include gastrointestinal issues, retinopathy, and cardiotoxicity at high doses.[2] | Potentially reduced toxicity. | The safety profile of a drug can be altered by the counter-ion.[2] Gentisic acid has analgesic and anti-inflammatory properties.[7][12][13] |
| Manufacturing | Well-established manufacturing processes. | May require process optimization. | Different salt forms can affect crystallization and other manufacturing parameters.[11] |
Experimental Protocols for Validation
To empirically validate the hypothesized advantages of Chloroquine gentisate, a series of in vitro and in vivo studies are necessary. The following are detailed methodologies for key comparative experiments.
In Vitro Antimalarial Activity Assay
This protocol determines the 50% inhibitory concentration (IC50) of the drug against Plasmodium falciparum.
Methodology:
-
Parasite Culture: Maintain asynchronous cultures of Chloroquine-sensitive (e.g., 3D7) and Chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Drug Preparation: Prepare stock solutions of Chloroquine gentisate and Chloroquine phosphate in sterile distilled water or DMSO. Make serial dilutions to achieve final concentrations ranging from 3 nM to 3 µM.
-
Assay Plate Preparation: Add 25 µL of the drug dilutions to a 96-well microtiter plate.
-
Parasite Addition: Add 200 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Inhibition Measurement (SYBR Green I-based assay):
-
After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.
In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This protocol evaluates the in vivo efficacy of the drug in a mouse model.
Methodology:
-
Animal Model: Use Swiss albino mice (6-8 weeks old, 18-22 g).
-
Parasite Inoculation: Inoculate mice intraperitoneally with 1x10^7 Plasmodium berghei ANKA-infected red blood cells.
-
Drug Administration:
-
Randomly divide mice into groups (n=5 per group): Vehicle control, Chloroquine phosphate (e.g., 5, 10, 20 mg/kg/day), and Chloroquine gentisate (e.g., 5, 10, 20 mg/kg/day).
-
Administer the drugs orally or intraperitoneally once daily for four consecutive days, starting 2 hours post-infection.
-
-
Parasitemia Monitoring: On day 4 post-infection, collect thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitemia by counting infected red blood cells out of at least 1000 total red blood cells.
-
Data Analysis: Calculate the average percent suppression of parasitemia for each group compared to the vehicle control group. Determine the 50% effective dose (ED50).
Acute Toxicity Study
This protocol assesses the acute toxicity of the drug in mice.
Methodology:
-
Animal Model: Use healthy, nulliparous, non-pregnant female Swiss albino mice (8-12 weeks old).
-
Drug Administration:
-
Administer a single oral dose of Chloroquine gentisate and Chloroquine phosphate at various dose levels (e.g., starting from 300 mg/kg up to 2000 mg/kg) to different groups of mice (n=5 per group).
-
Include a control group receiving the vehicle.
-
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) for each compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Chloroquine and the workflow for its evaluation.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 4. Gentisic acid - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. usbio.net [usbio.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Comparative bioavailability of oral sugar-coated and plain formulation of chloroquine phosphate marketed in Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Sodium gentisate | 4955-90-2 [chemicalbook.com]
- 13. Sodium gentisate | 4955-90-2 [amp.chemicalbook.com]
Independent Characterization of EINECS 306-377-0: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substance identified by EINECS number 306-377-0 is "Oils, fish, oxidized, bisulfited, sodium salts," with the corresponding CAS number 97488-98-7. This substance is classified as a UVCB, an acronym for Unknown or Variable composition, Complex reaction products, or Biological materials. Due to its complex and variable nature, a complete structural elucidation as one would perform for a discrete chemical is not feasible. Instead, a comprehensive characterization is required to understand its composition and ensure quality and consistency.
This guide provides a comparative overview of key analytical techniques for the independent verification and characterization of this complex substance. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.
Comparison of Analytical Techniques for UVCB Characterization
The characterization of "Oils, fish, oxidized, bisulfited, sodium salts" necessitates a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is essential to gain a comprehensive understanding of its composition. The table below summarizes the primary analytical methods, their principles, and the type of information they provide for this UVCB substance.
| Analytical Technique | Principle | Information Obtained for EINECS 306-377-0 | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Provides detailed information on the fatty acid profile after derivatization, and can identify volatile oxidation products.[1][2][3][4] | High sensitivity and specificity for identifying individual components.[3] Well-established methods for fatty acid analysis.[4] | Requires derivatization of fatty acids, which can introduce artifacts. Not suitable for non-volatile components like salts and larger polymers. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase. | Can be used to separate sulfonated/sulfated compounds and analyze non-volatile components.[5][6][7][8][9][10] | Versatile for a wide range of compounds, including non-volatile and polar substances. Can be coupled with various detectors (UV, MS) for enhanced identification.[5][9] | Resolution can be challenging for highly complex mixtures. Method development can be time-consuming. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present. | Can confirm the presence of sulfonate/sulfate groups (S=O stretching), carbonyl groups from oxidation (C=O stretching), and characteristic ester linkages of lipids.[11][12][13] | Rapid and non-destructive. Provides a chemical fingerprint of the bulk material.[11] | Provides information on functional groups, but not detailed molecular structures of individual components. Spectrum can be complex and interpretation may be challenging for mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of molecules. | Can provide information on the overall structure of the fatty acid chains, the degree of unsaturation, and potentially identify structural changes due to oxidation and sulfonation.[14][15][16][17] | Provides detailed structural information without the need for derivatization. Can be used for quantification.[14] | Lower sensitivity compared to MS. Complex spectra for mixtures can be difficult to interpret. |
| Mass Spectrometry (MS) - Direct Infusion | Ionizes molecules and separates them based on their mass-to-charge ratio. | Can provide a mass profile of the complex mixture, including larger, non-volatile molecules. Tandem MS (MS/MS) can help in the structural elucidation of specific components.[18][19] | High sensitivity and can analyze a wide range of molecular weights.[19] | Ion suppression effects can be significant in complex mixtures, making quantification challenging without chromatographic separation. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Objective: To determine the fatty acid composition of the fish oil derivative.
Methodology:
-
Saponification and Esterification:
-
A known amount of the sample is saponified using a solution of potassium hydroxide in methanol to hydrolyze the fatty acid esters.
-
The resulting free fatty acids are then esterified, typically to fatty acid methyl esters (FAMEs), using a reagent such as boron trifluoride in methanol. This process makes the fatty acids volatile for GC analysis.[2]
-
-
Extraction:
-
The FAMEs are extracted from the reaction mixture using an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Injection: A small volume of the FAMEs extract is injected into the GC-MS system.
-
Gas Chromatography: The FAMEs are separated on a capillary column (e.g., a DB-WAX or similar polar column) based on their boiling points and polarity. The oven temperature is programmed to ramp up to elute the different FAMEs.
-
Mass Spectrometry: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting fragment ions are detected, and the mass spectrum for each FAME is recorded.
-
-
Data Analysis:
-
The individual FAMEs are identified by comparing their retention times and mass spectra to those of known standards.
-
Quantification is achieved by comparing the peak areas of the identified FAMEs to the peak area of an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Objective: To identify the key functional groups present in the UVCB substance, confirming oxidation and sulfonation.
Methodology:
-
Sample Preparation:
-
A small amount of the oil sample is placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer. Alternatively, a thin film can be cast on a potassium bromide (KBr) salt plate.
-
-
FTIR Analysis:
-
The sample is scanned with infrared radiation over a typical range of 4000 to 400 cm⁻¹.
-
The instrument records the absorbance of infrared radiation at each wavenumber.
-
-
Data Analysis:
-
The resulting FTIR spectrum is analyzed for the presence of characteristic absorption bands:
-
~1740 cm⁻¹: C=O stretching, indicative of ester carbonyl groups in triglycerides and potential oxidation products (aldehydes, ketones).
-
~1240 cm⁻¹ and ~1050 cm⁻¹: Asymmetric and symmetric S=O stretching, respectively, confirming the presence of sulfonate or sulfate groups.[11][13]
-
~3010 cm⁻¹: =C-H stretching, indicating unsaturated fatty acid chains.
-
~2925 cm⁻¹ and ~2855 cm⁻¹: Asymmetric and symmetric C-H stretching of methylene groups in the fatty acid chains.
-
-
High-Performance Liquid Chromatography (HPLC) for Analysis of Sulfonated Components
Objective: To separate and detect the sulfonated/sulfated species within the complex mixture.
Methodology:
-
Sample Preparation:
-
The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column or a mixed-mode column designed for the separation of polar and ionic compounds is used.[6]
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous solvent and increasing the organic solvent (e.g., acetonitrile) concentration over time. The mobile phase may be buffered and contain an ion-pairing reagent to improve the retention and separation of the anionic sulfonated compounds.[7][10]
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be used for detection, as many of the components may not have a strong UV chromophore.[5]
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks corresponding to the different components of the mixture.
-
Identification of specific sulfonated compounds would require the use of reference standards or further analysis of collected fractions by techniques like mass spectrometry.
-
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Conclusion
The independent verification of the structure and composition of "Oils, fish, oxidized, bisulfited, sodium salts" (this compound) is a complex analytical challenge due to its UVCB nature. A single analytical technique is insufficient for a thorough characterization. A combination of spectroscopic methods like FTIR and NMR provides a broad overview of the functional groups and structural features, while chromatographic techniques such as GC-MS and HPLC are necessary for the separation and identification of the individual components within this complex mixture. By integrating the data from these complementary techniques, a comprehensive and reliable characterization of this substance can be achieved, ensuring its quality and consistency for research, development, and commercial applications.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 5. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Alkyl Sulfonic Acids | SIELC Technologies [sielc.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. HPLC analysis of aliphatic sulfonate surfactants using ion-pair detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soot, Lube oil test [lube-oil.in]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. aocs.org [aocs.org]
- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR SPECTROSCOPY OF FATTY ACIDS AND THEIR DERIVATIVES [orgspectroscopyint.blogspot.com]
- 17. magritek.com [magritek.com]
- 18. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Chloroquine Derivatives: A Comparative Analysis of Their Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Immunomodulatory Properties of Chloroquine Derivatives, Supported by Experimental Data.
Chloroquine (CQ), a cornerstone in the treatment of malaria for decades, and its hydroxylated analog, hydroxychloroquine (HCQ), have garnered significant attention for their potent immunomodulatory properties.[1][2] These 4-aminoquinoline compounds have been repurposed for the treatment of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[1][3] Their ability to modulate the immune response stems from a multifaceted mechanism of action that includes interference with lysosomal function, inhibition of autophagy, and modulation of key inflammatory signaling pathways. This guide provides a comparative analysis of the immunomodulatory effects of chloroquine and its derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of Immunomodulatory Effects
The immunomodulatory efficacy of chloroquine derivatives can be quantified by their ability to inhibit the production of pro-inflammatory cytokines and suppress the proliferation of immune cells. The following tables summarize the 50% inhibitory concentrations (IC50) of chloroquine, hydroxychloroquine, and novel aminated derivatives on cytokine production by macrophages and splenocytes, as well as their impact on T and B cell proliferation.
Table 1: Inhibitory Effects (IC50, µM) of Chloroquine Derivatives on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages [4]
| Compound | IL-6 | IL-1β | TNF-α |
| Chloroquine | >50 | >50 | >50 |
| Hydroxychloroquine | >50 | >50 | >50 |
| Compound 9 | 4.89 | 3.25 | 11.53 |
| Compound 10 | 2.11 | 1.88 | 5.62 |
| Compound 11 | 1.87 | 1.19 | 4.21 |
| Compound 15 | 6.23 | 4.51 | 13.87 |
Table 2: Inhibitory Effects (IC50, µM) of Chloroquine Derivatives on Cytokine Production in Con A- and LPS-Stimulated Splenocytes [4]
| Compound | Con A-induced IL-17 | Con A-induced IFN-γ | LPS-induced IL-6 | LPS-induced IL-1β |
| Chloroquine | 13.54 | 12.88 | 16.21 | 15.89 |
| Hydroxychloroquine | 15.21 | 14.63 | 17.54 | 16.98 |
| Compound 9 | 6.87 | 7.02 | 8.11 | 7.95 |
| Compound 10 | 4.32 | 4.55 | 5.32 | 5.18 |
| Compound 11 | 3.98 | 4.12 | 4.87 | 4.63 |
| Compound 15 | 7.54 | 7.81 | 9.03 | 8.87 |
Table 3: Inhibitory Effects (IC50, µM) of Chloroquine Derivatives on T and B Cell Proliferation [4]
| Compound | T Cell Proliferation (Con A-induced) | B Cell Proliferation (LPS-induced) |
| Chloroquine | 15.27 | 14.59 |
| Hydroxychloroquine | 18.20 | 14.16 |
| Compound 9 | 8.99 | 8.12 |
| Compound 10 | 6.21 | 5.89 |
| Compound 11 | 5.76 | 5.43 |
| Compound 15 | 9.54 | 8.87 |
Novel aminated derivatives (Compounds 9, 10, 11, and 15) feature longer aminated side chains, demonstrating enhanced anti-inflammatory and immunosuppressive activities compared to Chloroquine and Hydroxychloroquine.[4]
Key Signaling Pathways Modulated by Chloroquine Derivatives
The immunomodulatory effects of chloroquine and its derivatives are primarily mediated through their interference with key signaling pathways involved in inflammation and immune activation. These include the Toll-like receptor (TLR) signaling pathway and the NLRP3 inflammasome activation pathway.
Toll-like Receptor (TLR) Signaling Pathway
Chloroquine and its derivatives are known to inhibit endosomal TLRs, such as TLR3, TLR7, TLR8, and TLR9, which are crucial for recognizing nucleic acids from pathogens and damaged cells.[1][5] By accumulating in endosomes and raising the pH, these compounds interfere with TLR signaling, leading to a downstream reduction in the production of type I interferons and other pro-inflammatory cytokines.[5]
Caption: TLR4 signaling pathway initiated by LPS.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[6][7] Chloroquine has been shown to be a potent inhibitor of the NLRP3 inflammasome pathway.[6][8] It suppresses both the priming signal (transcription of NLRP3, pro-IL-1β, and pro-IL-18) by interfering with the NF-κB pathway, and the activation signal by inhibiting the assembly of the inflammasome complex.[6]
Caption: NLRP3 inflammasome activation pathway.
Experimental Protocols
To facilitate the replication and validation of the findings presented, this section outlines the methodologies for key experiments used to assess the immunomodulatory effects of chloroquine derivatives.
Measurement of Cytokine Production by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with chloroquine derivatives.
Materials:
-
RAW 264.7 macrophage cell line or primary splenocytes
-
Lipopolysaccharide (LPS) or Concanavalin A (Con A) for stimulation
-
Chloroquine and its derivatives
-
96-well ELISA plates
-
Capture and detection antibodies specific for the cytokines of interest
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells or splenocytes in 96-well plates and allow them to adhere.[9] Pre-treat the cells with various concentrations of chloroquine derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS for macrophages, Con A for splenocytes) for a specified period (e.g., 24 hours).[9]
-
ELISA Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.[10]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[9]
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[10]
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[10]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[10]
-
Substrate Development and Measurement: Wash the plate and add the TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.[9]
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of cytokines in the samples.
Analysis of Immune Cell Populations by Flow Cytometry
Objective: To identify and quantify different immune cell populations (e.g., T cells, B cells, macrophages) and their activation status following treatment with chloroquine derivatives.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs)
-
Chloroquine and its derivatives
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, F4/80) and intracellular markers (e.g., FoxP3 for regulatory T cells)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Isolate splenocytes or PBMCs and treat them with chloroquine derivatives at various concentrations for a specified duration.
-
Cell Surface Staining: Wash the cells and incubate them with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes on ice, protected from light.[11]
-
Fixation and Permeabilization (for intracellular staining): Wash the cells and fix them with a fixation buffer.[12] Subsequently, permeabilize the cells with a permeabilization buffer.[12]
-
Intracellular Staining: Incubate the permeabilized cells with fluorescently labeled antibodies against intracellular markers for 30 minutes at room temperature.[12]
-
Data Acquisition: Wash the cells and resuspend them in a suitable buffer for flow cytometry analysis. Acquire data on a flow cytometer.[11]
-
Data Analysis: Analyze the acquired data using appropriate software to gate on specific cell populations and quantify their frequencies and marker expression levels.
Measurement of Lysosomal pH
Objective: To assess the effect of chloroquine derivatives on the pH of lysosomes.
Materials:
-
Adherent cells (e.g., macrophages, epithelial cells)
-
Chloroquine and its derivatives
-
LysoSensor™ probes (e.g., LysoSensor™ Yellow/Blue) or LysoTracker® probes
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or in 96-well plates. Treat the cells with chloroquine derivatives for the desired time.
-
Probe Loading: Incubate the cells with a LysoSensor™ or LysoTracker® probe at the recommended concentration (e.g., 1 µM for LysoSensor™, 50-75 nM for LysoTracker®) for 30 minutes to 2 hours at 37°C.[13]
-
Imaging or Measurement:
-
Microscopy: Replace the loading medium with fresh medium and observe the cells under a fluorescence microscope using the appropriate filter sets for the chosen probe.[13]
-
Plate Reader: For ratiometric probes like LysoSensor™ Yellow/Blue, measure the fluorescence intensity at two different emission wavelengths.
-
-
Data Analysis: For ratiometric probes, calculate the ratio of the two fluorescence intensities to determine the lysosomal pH based on a standard curve. For intensity-based probes, compare the fluorescence intensity of treated cells to control cells. An increase in LysoTracker® staining intensity can indicate an expansion of acidic compartments, a known effect of chloroquine.[14]
Experimental Workflow
The following diagram illustrates a general experimental workflow for the in vitro comparative analysis of the immunomodulatory effects of chloroquine derivatives.
References
- 1. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antimalarial Chloroquine Suppresses LPS-Induced NLRP3 Inflammasome Activation and Confers Protection against Murine Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine inhibits NLRP3 inflammasomes activation and alleviates renal fibrosis in mouse model of hyperuricemic nephropathy with aggravation by a high-fat-diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The Antimalarial Chloroquine Suppresses LPS-Induced NLRP3 Inflammasome Activation and Confers Protection against Murine Endotoxic Shock | Semantic Scholar [semanticscholar.org]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. research.pasteur.fr [research.pasteur.fr]
- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Impaired Lysosome Reformation in Chloroquine-Treated Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Einecs 306-377-0 (Lithium Chloride) in a Laboratory Setting
For immediate reference, Einecs 306-377-0 is identified as Lithium Chloride (CAS Number 7447-41-8). This document provides essential safety and logistical information for the proper disposal of Lithium Chloride in research, drug development, and other laboratory environments. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Hazard Information
Lithium Chloride is a hazardous substance that requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2][3] Ingestion may lead to nausea, vomiting, and diarrhea.[4] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.[2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.[1][4]
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301 + P312 + P330 |
| Skin Irritation (Category 2) | Causes skin irritation. | P302 + P352 |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | P305 + P351 + P338 |
Step-by-Step Disposal Procedures
The primary principle for the disposal of Lithium Chloride is to avoid environmental release.[5] Under no circumstances should it be disposed of down the drain or in regular trash without appropriate treatment.[6][7]
1. Waste Collection and Segregation:
-
All solid and concentrated liquid waste containing Lithium Chloride must be collected in a designated, properly labeled, and sealed hazardous waste container.[6]
-
The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.[6]
-
Segregate Lithium Chloride waste from other incompatible waste streams to prevent accidental reactions.[6]
2. Disposal of Contaminated Materials:
-
Labware, such as glassware and plastic containers, that is grossly contaminated with Lithium Chloride should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and treated as hazardous waste.[6]
-
After thorough decontamination, the labware can be disposed of according to standard laboratory procedures for non-hazardous waste.[6]
-
Contaminated PPE, such as gloves, should be disposed of as hazardous waste.
3. Disposal of Dilute Aqueous Solutions:
-
Disposal of dilute aqueous solutions of Lithium Chloride directly into the sanitary sewer is generally not recommended due to potential environmental toxicity.
-
For small quantities of dilute solutions, consult with your institution's Environmental Health and Safety (EHS) office for specific guidance. They may have procedures for in-lab treatment or collection.
4. Professional Waste Disposal:
-
All collected Lithium Chloride waste must be disposed of through a licensed and reputable hazardous waste disposal company.[2]
-
Contact your institution's EHS department to arrange for a scheduled pickup of your hazardous waste.[7] Ensure all containers are properly labeled with the contents and associated hazards.
Experimental Protocol: Waste Minimization
A key aspect of responsible chemical handling is waste minimization. The following protocol should be integrated into experimental design:
-
Accurate Quantification: Only prepare the amount of Lithium Chloride solution required for the experiment.
-
Inventory Management: Maintain a clear and up-to-date inventory of all chemicals to avoid unnecessary purchases and the generation of expired chemical waste.
-
Substitution: Where scientifically viable, consider substituting Lithium Chloride with a less hazardous alternative.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Lithium Chloride waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of Lithium Chloride waste.
References
- 1. flinnsci.com [flinnsci.com]
- 2. uprm.edu [uprm.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Lithium Chloride - ESPI Metals [espimetals.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling Einecs 306-377-0
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Einecs 306-377-0.
This compound is identified as 2,5-dihydroxybenzoic acid, a compound with N4-(7-chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine (2:1). Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes safety information from the SDSs of its primary components: 2,5-dihydroxybenzoic acid (also known as gentisic acid) and hydroxychloroquine, which is structurally related to the chloroquinoline diamine portion.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are essential to protect against splashes and dust.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.[2][3][4] A lab coat or other protective clothing is also recommended to cover exposed skin.[1][3][4] |
| Respiratory Protection | If handling the substance as a powder or in a way that generates dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4][5] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[3][4] Safety showers and eyewash stations should be readily accessible.[1][4]
-
Handling Practices: Avoid direct contact with the substance. Do not get in eyes, on skin, or on clothing.[1][4] Avoid breathing dust or creating aerosols.[3][4] Wash hands thoroughly after handling.[1][2][3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
First Aid Measures:
-
If in Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1][2][4]
-
If on Skin: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4][6]
Disposal Plan:
-
Waste Disposal: Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains.[4]
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
